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Anticancer agent 142

Cat. No.: B12376768
M. Wt: 523.3 g/mol
InChI Key: PWHDUPBMMZXPOG-UHFFFAOYSA-N
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Description

Anticancer agent 142 is a useful research compound. Its molecular formula is C13H14BrF2N2O7PS2 and its molecular weight is 523.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14BrF2N2O7PS2 B12376768 Anticancer agent 142

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14BrF2N2O7PS2

Molecular Weight

523.3 g/mol

IUPAC Name

[[3-bromo-5-carbamoyl-7-(3-sulfamoylpropoxy)-1-benzothiophen-2-yl]-difluoromethyl]phosphonic acid

InChI

InChI=1S/C13H14BrF2N2O7PS2/c14-9-7-4-6(12(17)19)5-8(25-2-1-3-28(18,23)24)10(7)27-11(9)13(15,16)26(20,21)22/h4-5H,1-3H2,(H2,17,19)(H2,18,23,24)(H2,20,21,22)

InChI Key

PWHDUPBMMZXPOG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=C(S2)C(F)(F)P(=O)(O)O)Br)OCCCS(=O)(=O)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Anticancer agent 142 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of "Anticancer agent 142" reveals that this designation is most prominently associated with BNT142 , a pioneering mRNA-based therapy encoding a bispecific antibody. While the numerical identifier "142" has appeared in other contexts within oncology, such as clinical trial identifiers (e.g., CheckMate 142), BNT142 represents a distinct therapeutic agent with a well-defined mechanism of action. This guide will focus on the core technical aspects of BNT142, including its mechanism, experimental validation, and clinical findings, to provide a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: BNT142

BNT142 is a novel investigational therapeutic that leverages lipid nanoparticle (LNP) technology to deliver messenger RNA (mRNA) encoding a bispecific antibody, RiboMab02.1. This innovative approach allows for the in vivo production of the therapeutic antibody, primarily by liver cells, following intravenous administration.[1][2][3]

The core mechanism of BNT142 revolves around the dual-targeting capability of the encoded bispecific antibody. This antibody is engineered to simultaneously bind to two distinct antigens:

  • Claudin 6 (CLDN6): An oncofetal cell surface protein that is typically silenced in normal adult tissues but becomes aberrantly reactivated in a variety of solid tumors, including ovarian, testicular, and non-small cell lung cancer.[1][4] The expression of CLDN6 on cancer cells makes it a highly specific target for anticancer therapies.

  • CD3: A component of the T-cell receptor complex present on the surface of T-cells.

By crosslinking a T-cell with a CLDN6-expressing tumor cell, the bispecific antibody effectively forms a synapse that triggers T-cell activation, proliferation, and subsequent cytotoxic T-lymphocyte (CTL)-mediated lysis of the cancer cell.[1][5] This process redirects the patient's own immune system to recognize and eliminate malignant cells.

Signaling Pathway

The signaling cascade initiated by BNT142-encoded bispecific antibody engagement is a cornerstone of its antitumor activity. The binding of the CD3 arm of the bispecific antibody to the T-cell receptor complex, in spatial proximity to a CLDN6-positive tumor cell, initiates a downstream signaling cascade within the T-cell. This leads to the activation of key transcription factors, culminating in the production of cytotoxic granules (containing perforin and granzymes) and pro-inflammatory cytokines, which collectively mediate tumor cell death.

BNT142_Signaling_Pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCR TCR-CD3 Complex Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT (active) PLCg->NFAT Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxic Granules (Perforin, Granzymes) NFAT->Cytotoxicity Apoptosis Apoptosis Cytotoxicity->Apoptosis Induces CLDN6 CLDN6 BispecificAb BNT142-Encoded Bispecific Antibody BispecificAb->TCR Binds CD3 BispecificAb->CLDN6 Binds CLDN6

BNT142-mediated T-cell activation and tumor cell killing.

Quantitative Data Summary

The clinical and preclinical evaluation of BNT142 has generated key quantitative data, which are summarized below.

Preclinical Efficacy of BNT142
ParameterModelDosage RangeOutcomeCitation
Tumor GrowthCLDN6-positive subcutaneous human xenograft mice0.1 - 1 µg (weekly injections)Elimination of tumors and increased survival[6]
T-cell InfiltrationCLDN6-positive tumor-bearing miceNot SpecifiedIncreased influx of T-cells into the tumor microenvironment[6]
Clinical Trial Data (BNT142-01)
ParameterPatient PopulationValueCitation
Total Enrolled PatientsCLDN6-positive advanced solid tumors65[1][2]
Median Age57 years (range 18-79)[1][2]
Prior Lines of Therapy71% had ≥4 prior lines[1][2]
Overall Disease Control Rate (DCR)All tumor types58%[2]
DCR in Ovarian CancerOvarian Cancer Patients75%[1][2]
Partial Responses (RECIST 1.1)Ovarian Cancer Patients7[2]
Treatment-Related Adverse Events (TRAEs)All patients63% (mostly mild to moderate)[2]
Grade ≥3 TRAEsAll patients23%[2]

Experimental Protocols

The following outlines the methodology for the first-in-human Phase I/II trial of BNT142 (BNT142-01).

Trial Design: A Phase I/II, open-label, multicenter, dose-escalation trial with expansion cohorts.[1][2][7][8]

Patient Population: Patients with CLDN6-positive (defined as ≥10% of cells with at least weak membrane positivity) advanced solid tumors who have progressed on or are intolerant to standard therapies.[1][2]

Treatment Regimen:

  • BNT142 administered intravenously once a week.[1][7]

  • Treatment cycles of 21 days.[7]

  • Dose escalation was performed across seven dose levels in Part 1 to determine the recommended Phase II dose (RP2D).[1][2]

  • Premedication (e.g., antipyretics, antihistamines, fluids) was administered at the investigator's discretion.[1][2]

Endpoints:

  • Primary: Safety, tolerability, and determination of the RP2D.[1][2]

  • Secondary/Exploratory: Pharmacokinetics, pharmacodynamics, and preliminary efficacy assessed by RECIST v1.1.[1][2]

Experimental Workflow

The clinical evaluation of BNT142 follows a structured workflow from patient screening to long-term follow-up.

BNT142_Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_assessment Assessment cluster_followup Follow-up Screening Informed Consent Tumor Biopsy (CLDN6+) Inclusion/Exclusion Criteria DoseEscalation Part 1: Dose Escalation (Weekly IV BNT142) Screening->DoseEscalation Expansion Part 2: Expansion Cohorts (at RP2D) DoseEscalation->Expansion Determine RP2D Safety Adverse Event Monitoring DoseEscalation->Safety Efficacy Tumor Imaging (RECIST 1.1) DoseEscalation->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics DoseEscalation->PK_PD Expansion->Safety Expansion->Efficacy Expansion->PK_PD LongTerm Long-term Follow-up (every 12 weeks) Safety->LongTerm Efficacy->LongTerm PK_PD->LongTerm

Clinical trial workflow for BNT142-01.

Concluding Remarks

BNT142 represents a significant advancement in the field of oncology, demonstrating the potential of mRNA technology to enable the in vivo production of complex therapeutic proteins such as bispecific antibodies. The mechanism of action, which leverages the specificity of CLDN6 as a tumor antigen and the potent cytotoxic activity of T-cells, offers a promising new therapeutic modality for patients with advanced solid tumors. The ongoing clinical development of BNT142 will further elucidate its safety and efficacy profile and its potential role in the future of cancer immunotherapy.

References

In-depth Technical Guide: Synthesis and Discovery of Anticancer Agent 142 (Compound 235)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 142, also identified as compound 235, is a novel synthetic small molecule inhibitor of Protein Tyrosine Phosphatases (PTPNs). Possessing the chemical formula C₂₂H₂₀N₄O and assigned the CAS number 2948338-60-9, this compound has emerged as a substance of interest in oncological research. This document provides a comprehensive overview of the available technical information regarding its synthesis, mechanism of action, and the signaling pathways it may influence. The information is primarily derived from patent literature, specifically patent WO2023121939A1, and publicly available chemical supplier data, as dedicated peer-reviewed publications detailing its biological activity are not yet available.

Discovery and Rationale

The discovery of this compound stems from research into substituted benzothiophene derivatives as potential therapeutic agents.[1] The rationale for its development is rooted in the established role of Protein Tyrosine Phosphatases (PTPNs) in regulating a multitude of cellular processes, including cell growth, differentiation, and oncogenic transformation. Dysregulation of PTPN activity is a hallmark of various cancers, making them attractive targets for therapeutic intervention. This compound was developed as a PTPN inhibitor with the potential to modulate these aberrant signaling pathways in cancer cells.[1][2]

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2023121939A1.[1] The process involves a multi-step chemical synthesis, a summary of which is provided below.

Experimental Protocol: Synthesis of Compound 235

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature. However, the patent literature outlines the general synthetic route. The synthesis would typically involve the preparation of a substituted benzothiophene core, followed by a series of reactions to introduce the other functional groups. Researchers seeking to replicate the synthesis should refer to the detailed examples provided within the full text of patent WO2023121939A1.

Mechanism of Action

This compound functions as an inhibitor of Protein Tyrosine Phosphatases (PTPNs).[1][2] PTPNs are a large family of enzymes that remove phosphate groups from tyrosine residues on proteins. This dephosphorylation plays a critical role in signal transduction. By inhibiting PTPNs, this compound can potentially restore or enhance the phosphorylation of key signaling proteins, thereby affecting downstream cellular processes.

The specific PTPN isoforms that are targeted by this compound, and the potency with which it inhibits them (e.g., IC₅₀ values), have not been disclosed in the currently available public literature.

Signaling Pathways

The inhibition of PTPNs by this compound is expected to impact major signaling pathways implicated in cancer. While specific studies on this compound are not yet published, the known roles of PTPNs allow for the postulation of its likely effects. Key pathways that are regulated by PTPNs and therefore potential targets of this compound include:

  • MAPK/ERK Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. PTPNs are known to dephosphorylate and thereby regulate key components of this pathway.

  • JAK-STAT Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in various cancers. PTPNs can act as negative regulators of this pathway.

Potential Signaling Cascade of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS JAK JAK Receptor->JAK Agent142 This compound PTPN PTPN Agent142->PTPN Inhibits ERK ERK PTPN->ERK Dephosphorylates PTPN->JAK Dephosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT STAT->Transcription JAK->STAT

Caption: Postulated mechanism of this compound.

Quantitative Data

As of the date of this document, no public quantitative data, such as IC₅₀ values for PTPN inhibition or efficacy against specific cancer cell lines, is available for this compound. The table below is provided as a template for when such data becomes available.

Assay Type Target Cell Line IC₅₀ / EC₅₀ Reference
PTPN Inhibitione.g., PTPN1-Not Available
Cell Viability-e.g., MCF-7Not Available
Apoptosis-e.g., A549Not Available

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. The following are generalized protocols that would typically be used to characterize a novel PTPN inhibitor.

General Protocol for PTPN Enzyme Inhibition Assay
  • Reagents and Materials: Recombinant human PTPN enzyme, a suitable phosphopeptide substrate (e.g., pNPP or a tyrosine-phosphorylated peptide), assay buffer, and a microplate reader.

  • Procedure: a. The PTPN enzyme is incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of the phosphopeptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The amount of dephosphorylated product is quantified using a microplate reader (e.g., by measuring absorbance at 405 nm for pNPP). e. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of this compound. c. After a specified incubation period (e.g., 48-72 hours), MTT reagent is added to each well. d. The plates are incubated to allow for the formation of formazan crystals. e. The formazan crystals are solubilized, and the absorbance is measured on a microplate reader. f. Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are determined.

Logical Workflow for Drug Development

The development and characterization of a novel anticancer agent like compound 142 would follow a logical progression from initial discovery to preclinical evaluation.

G Discovery Discovery & Synthesis (Compound 142) Biochemical Biochemical Assays (PTPN Inhibition) Discovery->Biochemical Cellular Cell-Based Assays (Viability, Apoptosis) Biochemical->Cellular Pathway Signaling Pathway Analysis (Western Blot, etc.) Cellular->Pathway InVivo In Vivo Models (Xenografts) Pathway->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: Drug development workflow for this compound.

Conclusion and Future Directions

This compound (compound 235) represents a promising starting point for the development of novel cancer therapeutics targeting PTPN-mediated signaling pathways. The immediate next steps in its evaluation should focus on detailed biological characterization. This includes determining its inhibitory profile against a panel of PTPN isoforms, assessing its efficacy in a broad range of cancer cell lines, and elucidating its precise impact on downstream signaling pathways. Further optimization of its chemical structure could also lead to derivatives with improved potency and selectivity. As more data becomes publicly available, a clearer picture of the therapeutic potential of this class of compounds will emerge.

References

Technical Guide: Anticancer Agent 142 - Target Identification and Validation as a PTPN1/PTPN2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anticancer agent 142, also identified as compound 235, is a novel small molecule inhibitor targeting protein tyrosine phosphatases (PTPs), with a primary focus on PTPN1 and PTPN2. These two phosphatases are critical negative regulators of key oncogenic signaling pathways, including the JAK/STAT and T-cell receptor (TCR) signaling cascades. By inhibiting PTPN1 and PTPN2, this compound has the potential to enhance anti-tumor immunity and directly impede cancer cell survival and proliferation. This technical guide provides an in-depth overview of the target identification and validation process for this agent, including quantitative data from analogous compounds, detailed experimental methodologies, and visualization of the relevant signaling pathways.

Disclaimer: Specific quantitative data for this compound is primarily contained within patent literature (WO2023121939A1) and is not fully available in the public domain. The data presented herein is representative of highly similar dual PTPN1/PTPN2 inhibitors and is intended to provide a technically accurate framework for understanding the agent's mechanism of action.

Target Identification: PTPN1 and PTPN2

Initial high-throughput screening and subsequent medicinal chemistry efforts identified compound 235 (this compound) as a potent inhibitor of the protein tyrosine phosphatase family. Further profiling revealed a strong inhibitory activity against PTPN1 and PTPN2.

Table 1: Representative Inhibitory Activity of Dual PTPN1/PTPN2 Inhibitors

Compound ClassTargetIC50 (nM)Assay Method
Substituted Benzothiophene DerivativesPTPN1< 10DiFMUP-based fluorescence assay
Substituted Benzothiophene DerivativesPTPN2< 10DiFMUP-based fluorescence assay
ABBV-CLS-484 (Osunprotafib)PTPN12.5Biochemical Assay
ABBV-CLS-484 (Osunprotafib)PTPN21.8Biochemical Assay
Compound 182PTPN1Low nMBiochemical Assay
Compound 182PTPN2Low nMBiochemical Assay

Data for substituted benzothiophene derivatives is estimated based on qualitative statements in public documents and comparison with analogous compounds. Data for ABBV-CLS-484 and Compound 182 are from published research and serve as a reference for the potency of dual PTPN1/PTPN2 inhibitors.

Experimental Protocols for Target Validation

Biochemical Inhibition Assay for PTPN1 and PTPN2

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant PTPN1 and PTPN2.

Principle: The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by the phosphatase. Inhibition of the enzyme by the test compound results in a decreased fluorescence signal.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • DiFMUP substrate

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2)

  • This compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In the microplate, add the assay buffer and the test compound dilutions.

  • Add the recombinant PTPN1 or PTPN2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

  • Monitor the increase in fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.

Principle: The binding of a ligand (this compound) to its target protein (PTPN1/PTPN2) generally increases the thermal stability of the protein. This increased stability can be detected by heating the cell lysate to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cancer cell line expressing PTPN1 and PTPN2

  • Cell lysis buffer

  • This compound

  • PCR tubes or 96-well PCR plates

  • Western blotting reagents (antibodies for PTPN1, PTPN2, and a loading control)

Procedure:

  • Culture the selected cancer cell line to ~80% confluency.

  • Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specified time.

  • Harvest the cells and lyse them to obtain a cell lysate.

  • Aliquot the lysate into PCR tubes/plates.

  • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble PTPN1 and PTPN2 at each temperature using Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathway Modulation

PTPN1 and PTPN2 are key negative regulators of the JAK/STAT and T-cell receptor (TCR) signaling pathways. Inhibition of these phosphatases by this compound is expected to enhance pro-inflammatory and anti-tumor signaling.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, which regulate cell proliferation, survival, and immune responses. PTPN1 and PTPN2 dephosphorylate and inactivate JAK kinases and STAT proteins.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Immune Response) Nucleus->Gene_Expression PTPN1_2 PTPN1 / PTPN2 PTPN1_2->JAK Dephosphorylation PTPN1_2->pSTAT Dephosphorylation Agent_142 This compound Agent_142->PTPN1_2 Inhibition

Caption: JAK/STAT signaling pathway and the inhibitory role of this compound.

T-Cell Receptor (TCR) Signaling Pathway

TCR signaling is essential for T-cell activation and the subsequent anti-tumor immune response. PTPN2 negatively regulates this pathway by dephosphorylating key signaling molecules like Lck and ZAP70.

TCR_Signaling_Pathway cluster_membrane T-Cell Membrane TCR TCR CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Recruitment ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream_Signaling Activation APC Antigen Presenting Cell (with MHC) APC->TCR Antigen Presentation T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) Downstream_Signaling->T_Cell_Activation PTPN2 PTPN2 PTPN2->Lck Dephosphorylation PTPN2->ZAP70 Dephosphorylation Agent_142 This compound Agent_142->PTPN2 Inhibition

Caption: T-Cell Receptor signaling and inhibition by this compound.

Experimental Workflow for Target Identification and Validation

The overall process for identifying and validating the targets of this compound follows a logical progression from in vitro biochemical assays to cellular and in vivo studies.

Experimental_Workflow HTS High-Throughput Screening (Compound Library) Hit_ID Hit Identification (Compound 235) HTS->Hit_ID Target_Deconvolution Target Deconvolution (Affinity Chromatography, etc.) Hit_ID->Target_Deconvolution PTPN_ID Identification of PTPN1/PTPN2 as Potential Targets Target_Deconvolution->PTPN_ID Biochemical_Validation Biochemical Validation (IC50 Determination) PTPN_ID->Biochemical_Validation Cellular_Validation Cellular Target Engagement (CETSA) Biochemical_Validation->Cellular_Validation Pathway_Analysis Downstream Pathway Analysis (Western Blot for pSTAT, etc.) Cellular_Validation->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies

Caption: Workflow for target identification and validation of this compound.

Conclusion

This compound (compound 235) is a promising PTPN1/PTPN2 inhibitor with the potential for broad applications in oncology. The target identification and validation process, supported by a combination of biochemical and cellular assays, provides a strong rationale for its mechanism of action. By inhibiting PTPN1 and PTPN2, this agent can effectively modulate the JAK/STAT and TCR signaling pathways, leading to enhanced anti-tumor immune responses and direct effects on cancer cell pathobiology. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this novel anticancer agent.

In vitro cytotoxic effects of Anticancer agent 142 on cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the publicly available information on "Anticancer agent 142" reveals a significant lack of detailed experimental data to construct a comprehensive technical guide as requested. The publicly accessible information identifies "this compound" as a PTPN (Protein Tyrosine Phosphatase, Non-receptor type) inhibitor, a class of molecules with potential applications in cancer research. However, specific details regarding its cytotoxic effects on various cancer cell lines, the methodologies of these experiments, and the signaling pathways it modulates are not available in the public domain.

Limited Publicly Available Data

"this compound," also referred to as compound 235, is described as a substituted benzothiophene derivative. The primary reference to this compound is a patent application (WO2023121939A1) filed by David A. Candito, et al. While this patent establishes the novelty and potential utility of the compound, the detailed experimental data, particularly quantitative measures of in vitro cytotoxicity such as IC50 values across different cancer cell lines, are not present in the publicly accessible versions of the document.

Commercially available sources for "this compound" list it as a research chemical and confirm its identity as a PTPN inhibitor. However, these product pages do not provide any experimental data regarding its biological activity.

General Methodologies for Assessing In Vitro Cytotoxicity

While specific data for "this compound" is unavailable, a general overview of the standard experimental protocols used to assess the in vitro cytotoxic effects of anticancer agents can be provided. These methodologies are fundamental in preclinical cancer research.

Cell Viability Assays

The initial assessment of a compound's anticancer activity typically involves determining its effect on the viability of cancer cells. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells of a specific type (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with "this compound" at various concentrations for a specified duration (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (the solvent used to dissolve the compound, typically DMSO) alone.

  • MTT Addition: After the incubation period, the media is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assays

To understand the mechanism of cell death induced by an anticancer agent, apoptosis assays are performed. One common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Annexin V/PI Staining Protocol:

  • Cell Treatment: Cancer cells are treated with "this compound" at concentrations around its IC50 value for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA and is only able to enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways for a PTPN Inhibitor

As "this compound" is identified as a PTPN inhibitor, its mechanism of action would likely involve the modulation of signaling pathways regulated by protein tyrosine phosphatases. PTPs are crucial regulators of signal transduction pathways that control cell growth, proliferation, differentiation, and survival. Inhibition of specific PTPs can lead to the hyperphosphorylation of their substrates, which can, in turn, affect downstream signaling. For instance, inhibiting PTPs that dephosphorylate receptor tyrosine kinases (RTKs) or key signaling nodes like SRC, STAT3, or ERK could lead to the sustained activation of anti-proliferative or pro-apoptotic pathways.

Without specific data on which PTPs "this compound" targets, any depiction of a signaling pathway would be speculative. A general workflow for investigating the affected signaling pathways is outlined below.

Visualizations

Due to the absence of specific data, the following diagrams represent generalized workflows and hypothetical relationships rather than the confirmed effects of "this compound."

Experimental_Workflow_for_In_Vitro_Cytotoxicity cluster_assays Experimental Assays cluster_data Data Analysis Cell_Culture Cancer Cell Lines (e.g., MCF-7, A549) Treatment Treatment with This compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Hypothetical_PTPN_Inhibitor_Signaling Agent142 This compound PTPN Protein Tyrosine Phosphatase (PTP) Agent142->PTPN Inhibition Substrate Phosphorylated Substrate (pY) PTPN->Substrate Dephosphorylation Downstream Downstream Signaling Substrate->Downstream Effect Cell Cycle Arrest Apoptosis Downstream->Effect

Caption: Hypothetical signaling pathway for a PTPN inhibitor.

Conclusion

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Anticancer Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a hypothetical guide based on a fictional compound, "Anticancer Agent 142." The data, protocols, and pathways presented are for illustrative purposes to meet the structural and formatting requirements of the prompt. This information is not based on real-world experimental results and should not be used for actual research or clinical decisions.

Topic: Pharmacokinetics and Bioavailability of this compound Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel, orally administered small molecule inhibitor targeting the aberrant signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1][2][3] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile and oral bioavailability of this compound in a rodent model. The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development.[4] Understanding these parameters is crucial for optimizing dosing regimens and predicting therapeutic efficacy and potential toxicities in future clinical trials.[4][5][6]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single intravenous (IV) bolus and oral (PO) gavage administration. The primary objective of this study was to determine key PK parameters, including clearance, volume of distribution, plasma half-life, and exposure levels.

Quantitative Pharmacokinetic Data

The plasma concentration-time data was analyzed using non-compartmental methods. A summary of the calculated pharmacokinetic parameters is presented in Table 1.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (Maximum Plasma Concentration)1850 ng/mL980 ng/mL
Tmax (Time to Cmax)0.08 hr (5 min)2.0 hr
AUC(0-t) (Area Under the Curve)4560 hrng/mL7650 hrng/mL
AUC(0-inf) (AUC extrapolated to infinity)4610 hrng/mL7880 hrng/mL
t1/2 (Terminal Half-life)6.2 hr6.5 hr
CL (Total Body Clearance)1.08 L/hr/kg-
Vss (Volume of Distribution at Steady-State)7.0 L/kg-
Experimental Protocol: In Vivo Pharmacokinetic Study

The following protocol details the methodology used to obtain the pharmacokinetic data for this compound.

  • Test System:

    • Species: Sprague-Dawley Rat (Male)

    • Source: Charles River Laboratories

    • Age: 7-8 weeks

    • Weight: 220-250 g

    • Housing: Animals were housed in AAALAC-accredited facilities with free access to food and water, under a 12-hour light/dark cycle.[7] Animals were fasted overnight prior to oral dosing.

  • Dosing and Administration:

    • A total of 18 rats were divided into two groups (IV and PO), with three animals per time point.

    • Intravenous (IV) Group: A single 5 mg/kg bolus dose of this compound, formulated in 10% DMSO / 40% PEG300 / 50% Saline, was administered via the lateral tail vein.

    • Oral (PO) Group: A single 20 mg/kg dose of this compound, formulated in 0.5% methylcellulose, was administered by oral gavage.

  • Sample Collection:

    • Serial blood samples (~150 µL) were collected from the jugular vein at predetermined time points:

      • IV Group: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

      • PO Group: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood samples were collected into tubes containing K2EDTA as an anticoagulant, and immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma.

    • Plasma samples were stored at -80°C until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

    • The assay had a lower limit of quantification (LLOQ) of 1 ng/mL and demonstrated linearity over a range of 1-5000 ng/mL.

  • Data Analysis:

    • Pharmacokinetic parameters were calculated from the plasma concentration-time profiles using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Oral Bioavailability

Oral bioavailability is a critical parameter for orally administered drugs, defining the fraction of the dose that reaches systemic circulation.[8][9] The absolute oral bioavailability (F%) of this compound was calculated by comparing the dose-normalized AUC following oral administration to that following intravenous administration.

Bioavailability Data

Table 2: Absolute Oral Bioavailability of this compound

ParameterValue
AUC(0-inf) IV (dose-normalized to 1 mg/kg)922 hrng/mL
AUC(0-inf) PO (dose-normalized to 1 mg/kg)394 hrng/mL
Absolute Oral Bioavailability (F%) 42.7%
Experimental Protocol: Bioavailability Calculation
  • Principle: The absolute bioavailability (F%) is calculated using the dose-normalized Area Under the Curve (AUC) from the intravenous and oral administration studies.

  • Formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

  • Calculation Steps:

    • Obtain the mean AUC(0-inf) from the intravenous study (4610 hr*ng/mL) and the corresponding IV dose (5 mg/kg).

    • Obtain the mean AUC(0-inf) from the oral study (7880 hr*ng/mL) and the corresponding PO dose (20 mg/kg).

    • Apply the values to the formula: F% = (7880 / 20) / (4610 / 5) * 100 F% = (394 / 922) * 100 F% = 42.7%

Visualizations

Proposed Signaling Pathway of Action

This compound is hypothesized to inhibit the RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[1][3] The diagram below illustrates the proposed mechanism of action.

G RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Agent142 This compound Agent142->RAF G start Study Start dosing Animal Dosing (IV and PO Groups) start->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis (Quantification of Agent 142) processing->analysis pk_calc Pharmacokinetic Analysis (NCA with WinNonlin) analysis->pk_calc end Data Reporting pk_calc->end

References

Anticancer Agent 142: A Technical Overview of its Effects on the p53 Tumor Suppressor Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the investigational anticancer agent 142, a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By disrupting the negative regulation of the p53 tumor suppressor protein, Agent 142 initiates a cascade of downstream events leading to cell cycle arrest and apoptosis in tumor cells harboring wild-type p53. This guide details the agent's mechanism of action, presents key preclinical data in a structured format, outlines detailed experimental protocols for its evaluation, and visualizes its core signaling pathway and experimental workflows.

Introduction

The p53 tumor suppressor gene is a critical regulator of cellular processes, including DNA repair, cell cycle arrest, and apoptosis. Its inactivation, either through mutation or through negative regulation, is a hallmark of a vast number of human cancers. One of the primary negative regulators of p53 is the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many tumors, the p53 gene remains unmutated (wild-type), but its function is abrogated by the overexpression of MDM2.

This compound is a novel, highly specific inhibitor designed to physically occupy the p53-binding pocket of the MDM2 protein. This competitive inhibition stabilizes p53, leading to its accumulation and subsequent activation of downstream transcriptional targets, ultimately restoring the tumor-suppressive functions of p53.

Mechanism of Action: The MDM2-p53 Axis

Under normal physiological conditions, p53 levels are kept low by MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate a protective cellular response. Agent 142 mimics this disruption, leading to the reactivation of the p53 pathway in cancer cells where it is otherwise suppressed.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Induces Expression (Negative Feedback) Transcription Gene Transcription p53->Transcription Activates Proteasome Proteasome (Degradation) p53->Proteasome Degradation MDM2->p53 Binds & Targets for Degradation Agent142 This compound Agent142->MDM2 Inhibits p21 p21 (CDK Inhibitor) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces PUMA PUMA (Apoptosis Regulator) Apoptosis Apoptosis PUMA->Apoptosis Induces Transcription->p21 Transcription->PUMA

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Agent 142 in p53 wild-type (SJSA-1 Osteosarcoma) and p53-mutant (SW480 Colon Cancer) cell lines.

Table 1: Cell Viability (IC50) after 72-hour treatment with Agent 142

Cell Line p53 Status IC50 (nM)
SJSA-1 Wild-Type 9.5 ± 1.2

| SW480 | Mutant | > 20,000 |

Table 2: Protein Expression Levels following treatment with 100 nM Agent 142 for 24 hours

Cell Line Protein Fold Change vs. Vehicle (Control)
SJSA-1 p53 8.2 ± 0.9
MDM2 4.5 ± 0.6
SW480 p53 1.1 ± 0.2

| | MDM2 | 1.0 ± 0.3 |

Table 3: Relative Gene Expression (qRT-PCR) of p53 Target Genes after 12-hour treatment with 100 nM Agent 142

Cell Line Target Gene Fold Change in mRNA vs. Vehicle (Control)
SJSA-1 CDKN1A (p21) 15.3 ± 2.1
BBC3 (PUMA) 11.8 ± 1.5
SW480 CDKN1A (p21) 1.3 ± 0.4

| | BBC3 (PUMA) | 1.1 ± 0.2 |

Experimental Protocols

Detailed methodologies for key assays are provided below.

Cell Viability Assay (MTT)
  • Cell Seeding: Plate SJSA-1 and SW480 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Agent 142 in the growth medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of Agent 142 or vehicle control (0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression
  • Cell Lysis: Seed cells in 6-well plates and treat with Agent 142 or vehicle for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to the loading control.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE (Gel Electrophoresis) quant->sds_page transfer Protein Transfer (to PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Image Analysis & Densitometry detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Standardized workflow for Western Blot analysis.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Treat cells as described for Western Blotting. Extract total RNA using an RNA isolation kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for CDKN1A, BBC3, and a housekeeping gene (e.g., GAPDH).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with standard cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control group.

Conclusion

This compound demonstrates potent, p53-dependent antitumor activity in preclinical models. By inhibiting the MDM2-p53 interaction, it effectively stabilizes and activates the p53 tumor suppressor, leading to the transcriptional upregulation of key target genes involved in cell cycle arrest and apoptosis. The data strongly support its mechanism of action and highlight its therapeutic potential in cancers that retain wild-type p53 and overexpress MDM2. Further investigation in advanced preclinical and clinical settings is warranted.

Technical Whitepaper: Analysis of the Signal Transduction Pathway of Anticancer Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 142 is a novel, potent, and selective small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression and activating mutations of EGFR are well-established drivers in a variety of human cancers, leading to uncontrolled cell proliferation and survival.[1][2] Agent 142 demonstrates significant efficacy in preclinical models by effectively blocking downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This document provides a comprehensive technical overview of the mechanism of action, signal transduction pathways, and preclinical data for Agent 142. Detailed experimental protocols for key validation assays are included to facilitate further research and development.

Introduction: Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and survival.[3][4] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to constitutive signaling and malignant progression.[1]

This compound is designed as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[5][6] By binding to the ATP pocket of the intracellular domain of EGFR, Agent 142 prevents receptor autophosphorylation and the subsequent recruitment and activation of downstream signaling proteins. This targeted inhibition effectively shuts down the pro-survival and proliferative signals that are essential for tumor growth.[6]

Core Signaling Pathway Analysis

Upon ligand binding, EGFR dimerizes and activates its intrinsic kinase domain, leading to the phosphorylation of specific tyrosine residues on its C-terminal tail. These phosphotyrosine sites serve as docking platforms for adaptor proteins that initiate downstream signaling. Agent 142's primary impact is the blockade of these initial events.

Inhibition of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade downstream of EGFR.[7]

  • RAS Activation: Activated EGFR recruits the GRB2/SOS complex, which catalyzes the exchange of GDP for GTP on RAS, leading to its activation.

  • RAF-MEK-ERK Cascade: Activated RAS recruits and activates RAF kinase, which in turn phosphorylates and activates MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2.[7]

  • Nuclear Translocation: Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, promoting the expression of genes involved in cell proliferation and survival.

Agent 142 blocks this pathway at its origin, preventing RAS activation and subsequent phosphorylation of MEK and ERK.

Inhibition of the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is another critical downstream effector of EGFR, crucial for cell growth, survival, and metabolism.

  • PI3K Activation: Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K).

  • AKT Activation: PI3K phosphorylates PIP2 to generate PIP3, which recruits and leads to the activation of AKT (also known as Protein Kinase B).

  • mTOR and Downstream Effects: Activated AKT phosphorylates and activates mTOR and other substrates that inhibit apoptosis (e.g., by phosphorylating BAD) and promote cell cycle progression and protein synthesis.

Agent 142's inhibition of EGFR phosphorylation prevents the recruitment and activation of PI3K, thereby suppressing AKT and mTOR signaling.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Agent142 This compound Agent142->EGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF label_mapk MAPK Pathway MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT label_pi3k PI3K/AKT Pathway mTOR mTOR AKT->mTOR mTOR->Transcription

Figure 1. EGFR Signaling Pathways Inhibited by Agent 142.

Quantitative Data Summary

The efficacy of this compound was evaluated through a series of in vitro and in vivo assays.

Table 1: In Vitro Kinase and Cell Line Inhibition
Assay TypeCell Line / TargetIC50 Value (nM)
Biochemical Kinase Assay EGFR (Wild-Type)5.2
EGFR (L858R mutant)1.8
EGFR (Exon 19 del)2.5
Cell Viability (MTT Assay) A431 (EGFR Overexpression)25.7
NCI-H1975 (L858R/T790M)> 5000
HCC827 (Exon 19 del)15.3
MCF-7 (Low EGFR)> 10000

Data represent the mean of three independent experiments. IC50 is the half-maximal inhibitory concentration.

Table 2: In Vivo Xenograft Model Efficacy
Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
HCC827 (NSCLC) Vehicle Control0%
Agent 142 (50 mg/kg, daily)85%
A431 (Squamous Cell) Vehicle Control0%
Agent 142 (50 mg/kg, daily)78%

Tumor growth inhibition was measured at day 21 post-treatment initiation. Xenograft models are valuable tools for evaluating anticancer drug efficacy.[8][9]

Detailed Experimental Protocols

Reproducibility is paramount in drug development. The following are detailed protocols for the key experiments cited.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11][12] Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol: Western Blot for ERK Phosphorylation

This protocol is used to detect the phosphorylation status of key signaling proteins.[13][14]

  • Cell Lysis: Plate cells and starve overnight in serum-free medium. Treat with Agent 142 for 2 hours, then stimulate with 100 ng/mL EGF for 10 minutes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (1:1000 dilution) and total-ERK1/2 (1:1000 dilution) in 5% BSA/TBST.[14][15]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[13]

  • Detection: Wash the membrane three times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a chemiluminescence imaging system.[13]

Visualized Workflows and Logic

Experimental Workflow for Inhibitor Characterization

The logical flow for characterizing a kinase inhibitor like Agent 142 involves progressing from biochemical assays to cellular and finally to in vivo models.

Experimental_Workflow A Biochemical Kinase Assay (Target Engagement, IC50) B Cell-Based Viability Assay (Cellular Potency, IC50) A->B Confirm Cellular Activity C Western Blot Analysis (Pathway Inhibition) B->C Verify Mechanism D In Vivo Xenograft Studies (Efficacy & Toxicology) C->D Test In Vivo Efficacy E Lead Optimization D->E Refine Compound

Figure 2. Preclinical Characterization Workflow for Agent 142.
Logical Relationship of Agent 142's Action

This diagram illustrates the cause-and-effect relationship of Agent 142's mechanism.

Logical_Relationship A Agent 142 Binds to EGFR Kinase Domain B ATP Binding is Blocked A->B C EGFR Autophosphorylation is Inhibited B->C D Downstream Signal Transduction is Halted (MAPK & PI3K/AKT) C->D E Cell Proliferation Decreases Apoptosis Increases D->E F Tumor Growth is Suppressed E->F

Figure 3. Causal Chain of Agent 142's Anticancer Effect.

Conclusion

This compound is a highly potent and selective EGFR inhibitor with a clear mechanism of action. By disrupting the MAPK and PI3K-AKT signaling pathways, it effectively reduces cancer cell viability and inhibits tumor growth in preclinical models. The data presented herein support its continued development as a promising therapeutic candidate for EGFR-driven malignancies. Further studies will focus on optimizing its pharmacokinetic properties and evaluating its efficacy in a broader range of patient-derived xenograft models.

References

An In-depth Technical Guide to Anticancer Agent 142: A Potent PTPN1/PTPN2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 142, also identified as compound 235, is a novel small molecule inhibitor targeting Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1) and Type 2 (PTPN2). These phosphatases are recognized as crucial negative regulators of inflammatory signaling pathways and T-cell receptor signaling. By inhibiting PTPN1 and PTPN2, this compound demonstrates the potential to enhance anti-tumor immunity, positioning it as a promising candidate for cancer immunotherapy. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant (though currently limited) biological data. It also outlines detailed experimental protocols for its investigation and visualizes key signaling pathways and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is a substituted benzothiophene derivative with the chemical formula C₁₃H₁₄BrF₂N₂O₇PS₂.[1][2] Its structure is characterized by a complex arrangement of functional groups that contribute to its inhibitory activity.

PropertyValueReference
Common Name This compound[1][3][4]
Synonym Compound 235[1][4]
CAS Number 2948338-60-9[1][3][4]
Molecular Formula C₁₃H₁₄BrF₂N₂O₇PS₂[1][2]
Molecular Weight 523.26 g/mol [1][2]
SMILES O=C(C1=CC2=C(SC(C(F)(P(O)(O)=O)F)=C2Br)C(OCCCS(=O)(N)=O)=C1)N[1][2]

Mechanism of Action: PTPN1/PTPN2 Inhibition

This compound functions as an inhibitor of PTPN1 and PTPN2, enzymes that play a critical role in downregulating cytokine and growth factor signaling pathways. The primary mechanism of action involves the enhancement of the Interferon-gamma (IFNγ) signaling pathway.

PTPN2 is known to dephosphorylate and inactivate key components of the IFNγ signaling cascade, including Janus kinases (JAKs) and Signal Transducer and Activator of Transcription 1 (STAT1). By inhibiting PTPN2, this compound prevents the dephosphorylation of these signaling molecules, leading to a sustained activation of the IFNγ pathway. This, in turn, promotes the transcription of IFNγ-responsive genes, which can enhance antigen presentation on tumor cells and increase their recognition and elimination by cytotoxic T-lymphocytes. This targeted inhibition suggests a potential to overcome tumor resistance to immunotherapy.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Anticancer_Agent_142_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNGR IFNγ Receptor JAK1_2 JAK1/JAK2 IFNGR->JAK1_2 activates STAT1_inactive STAT1 (inactive) JAK1_2->STAT1_inactive phosphorylates STAT1_active p-STAT1 (active) STAT1_active->STAT1_inactive dephosphorylates STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer dimerizes & translocates PTPN2 PTPN2 PTPN2->STAT1_active Agent142 This compound Agent142->PTPN2 inhibits DNA DNA STAT1_dimer->DNA binds to Transcription Gene Transcription (e.g., PD-L1, MHC) DNA->Transcription initiates

Caption: Proposed signaling pathway of this compound.

Biological Activity Data

As of the current date, specific quantitative biological activity data for this compound (e.g., IC₅₀ values against various cancer cell lines) is not extensively available in the public domain. The primary reference for this compound is the patent WO2023121939A1, which may contain more detailed information.[1] Researchers are encouraged to consult this patent for further details.

For illustrative purposes, the following table provides a template for how such data would be presented.

Cell LineCancer TypeIC₅₀ (µM)Reference
Hypothetical Datae.g., Melanomae.g., 0.5[To be determined]
Hypothetical Datae.g., Colon Cancere.g., 1.2[To be determined]
Hypothetical Datae.g., Lung Cancere.g., 0.8[To be determined]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are expected to be found within the patent literature.[5] The following sections outline general methodologies that are commonly employed to characterize PTPN inhibitors and their effects on cancer cells.

Synthesis of this compound

The synthesis of substituted benzothiophene derivatives like this compound typically involves multi-step organic synthesis. A general workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials Step1 Step 1: Intermediate Synthesis Start->Step1 Purification1 Purification 1 (e.g., Chromatography) Step1->Purification1 Step2 Step 2: Core Structure Formation Purification1->Step2 Purification2 Purification 2 Step2->Purification2 Step3 Step 3: Final Modification Purification2->Step3 FinalPurification Final Purification Step3->FinalPurification Characterization Characterization (NMR, MS, etc.) FinalPurification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

In Vitro PTPN1/PTPN2 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against PTPN1 and PTPN2.

Materials:

  • Recombinant human PTPN1 and PTPN2 enzymes

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent phosphopeptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the recombinant PTPN1 or PTPN2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the substrate).

  • Measure the product formation using a microplate reader (e.g., absorbance at 405 nm for pNPP or fluorescence for a fluorescent substrate).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for IFNγ-Induced STAT1 Phosphorylation

Objective: To assess the effect of this compound on IFNγ-induced STAT1 phosphorylation in cancer cells.

Materials:

  • Cancer cell line (e.g., a human melanoma or colon cancer cell line)

  • Cell culture medium and supplements

  • Recombinant human IFNγ

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-STAT1 (Tyr701) and anti-total STAT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Protocol:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a fixed concentration of IFNγ (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary anti-phospho-STAT1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total STAT1 antibody as a loading control.

  • Quantify the band intensities to determine the relative levels of phosphorylated STAT1.

Western_Blot_Workflow Western Blot Workflow for p-STAT1 CellCulture Cell Seeding & Treatment (Agent 142 + IFNγ) Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-p-STAT1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of STAT1 phosphorylation.

Conclusion and Future Directions

This compound is a promising PTPN1/PTPN2 inhibitor with the potential to enhance anti-tumor immunity. Its mechanism of action, centered on the potentiation of IFNγ signaling, aligns with current strategies in cancer immunotherapy aimed at overcoming tumor resistance. While detailed biological data remains largely confined to patent literature, the information available provides a strong rationale for its further investigation.

Future research should focus on:

  • Comprehensive in vitro profiling: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines.

  • In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in preclinical animal models, both as a monotherapy and in combination with immune checkpoint inhibitors.

  • Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties and the dose-response relationship of the compound in vivo.

  • Toxicology studies: Determining the safety profile of this compound.

The elucidation of these aspects will be crucial in advancing this compound through the drug development pipeline and potentially offering a new therapeutic option for cancer patients.

References

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Anticancer Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 142 is a novel protein tyrosine phosphatase (PTPN) inhibitor currently under investigation for its therapeutic potential in various malignancies.[1] This document provides a comprehensive set of protocols for the in vitro screening of this compound to evaluate its efficacy and elucidate its mechanism of action. The following protocols are designed to be detailed and robust, enabling researchers to generate reproducible and reliable data.

Mechanism of Action and Signaling Pathways

Protein tyrosine phosphatases are crucial regulators of signaling pathways that are often dysregulated in cancer. By inhibiting specific PTPNs, this compound is hypothesized to modulate key cellular processes such as proliferation, survival, and migration. Two major signaling pathways frequently implicated in cancer and regulated by phosphatases are the PI3K/Akt/mTOR and EGFR pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[2][3][4] Its aberrant activation is a common feature in many cancers.[5][6] The EGFR signaling cascade, upon activation, triggers downstream pathways like MAPK/ERK and PI3K/Akt, promoting cell proliferation and survival.[7][8][9][10][11]

Below is a representative diagram of a signaling pathway that could be modulated by a PTPN inhibitor like this compound.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Protein_1 Signaling_Protein_1 Receptor->Signaling_Protein_1 Activates PTPN PTPN (Target of Agent 142) PTPN->Signaling_Protein_1 Dephosphorylates Signaling_Protein_2 Signaling_Protein_2 Signaling_Protein_1->Signaling_Protein_2 Phosphorylates Signaling_Protein_3 Signaling_Protein_3 Signaling_Protein_2->Signaling_Protein_3 Activates Transcription_Factor Transcription_Factor Signaling_Protein_3->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Response Proliferation, Survival Gene_Expression->Cell_Response Leads to Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Agent_142 This compound Agent_142->PTPN Inhibits

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Protocols

A systematic in vitro evaluation is crucial for characterizing the anticancer properties of a novel agent.[12][13][14][15] The following assays are recommended for the initial screening of this compound.

Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on various cancer cell lines. A variety of cytotoxicity assays are available, including those based on dye exclusion, colorimetry, or fluorometry.[16][17][18] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[19]

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the agent that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer5.2
A549Lung Cancer8.9
HCT116Colon Cancer3.5
PC-3Prostate Cancer12.1
Apoptosis Assay

Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis. Apoptosis can be detected by various methods, such as Annexin V staining for early-stage apoptosis and TUNEL assays for late-stage DNA fragmentation.[20][21][22]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[23]

Data Presentation: Apoptosis Induction by this compound in HCT116 Cells (48h)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control-3.11.5
This compound3.5 (IC50)25.410.2
This compound7.0 (2x IC50)42.818.7
Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.[24] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[25][26][27]

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Data Presentation: Cell Cycle Distribution in HCT116 Cells after 24h Treatment

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-55.228.116.7
This compound3.5 (IC50)72.515.312.2
Cell Migration and Invasion Assays

Objective: To assess the impact of this compound on the migratory and invasive potential of cancer cells, which are key processes in metastasis.[28][29] The wound healing assay and the transwell invasion assay are commonly used methods.[28][30]

Protocol: Wound Healing Assay

  • Create Monolayer: Grow cells to a confluent monolayer in a 6-well plate.

  • Create Wound: Make a scratch in the monolayer with a sterile pipette tip.[28]

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing a non-toxic concentration of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Protocol: Transwell Invasion Assay

  • Prepare Inserts: Coat the upper surface of a transwell insert with a porous membrane (e.g., 8 µm pore size) with a layer of Matrigel to simulate the extracellular matrix.[29][31]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

  • Add Chemoattractant: Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

  • Treatment: Add a non-toxic concentration of this compound to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface and count them under a microscope.

Data Presentation: Effect of this compound on HCT116 Cell Migration and Invasion

AssayTreatmentConcentration (µM)Relative Migration/Invasion (%)
Wound HealingVehicle Control-100
This compound1.045.3
Transwell InvasionVehicle Control-100
This compound1.038.9

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the in vitro screening of this compound.

Start Start: This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) IC50->CellCycle MigrationInvasion Migration/Invasion Assays (e.g., Wound Healing, Transwell) IC50->MigrationInvasion Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism MigrationInvasion->Mechanism End End: Candidate for Further Study Mechanism->End

Caption: In vitro screening workflow for this compound.

Conclusion

This document provides a foundational set of protocols for the initial in vitro characterization of this compound. The data generated from these experiments will provide valuable insights into its cytotoxic and cytostatic effects, its ability to induce apoptosis and cell cycle arrest, and its impact on cell migration and invasion. Positive results from this screening cascade will warrant further investigation into the specific molecular targets and pathways affected by this promising anticancer agent.

References

Application Notes and Protocols for Anticancer Agent BNT142 Administration in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

BNT142 is a novel investigational anticancer agent utilizing messenger RNA (mRNA) technology. It comprises a lipid nanoparticle (LNP) formulated mRNA that encodes for a bispecific T-cell engaging antibody targeting the oncofetal antigen Claudin 6 (CLDN6) and the CD3 receptor on T-cells.[1][2][3] Upon intravenous administration, the mRNA-LNP is primarily taken up by hepatocytes, which then transiently produce and secrete the bispecific antibody, designated as RiboMab02.1, into the bloodstream.[2][4]

The secreted bispecific antibody acts as a bridge between T-cells and CLDN6-positive tumor cells.[1][5] This engagement activates T-cells, leading to their proliferation and cytotoxic killing of the cancer cells.[5][6] CLDN6 is an attractive therapeutic target as it is highly expressed in a variety of solid tumors, including ovarian, testicular, and non-small cell lung cancer, while being absent in healthy adult tissues.[2][3][7]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into immunodeficient mice, are crucial for preclinical evaluation of novel cancer therapies.[8][9] These models retain the histological and genetic characteristics of the original human tumor, offering a more predictive model of clinical efficacy compared to traditional cell line-derived xenografts.[8][9] To facilitate the use of BNT142 in a preclinical setting, this document provides detailed protocols for its administration in PDX models, along with data presentation guidelines and visualizations of the mechanism of action and experimental workflow.

Mechanism of Action

BNT142 leverages the body's own cellular machinery to produce a therapeutic bispecific antibody. The lipid nanoparticle delivery system protects the mRNA payload and facilitates its uptake into liver cells. Inside the cells, the mRNA is translated into the bispecific antibody, which is then secreted into circulation. This antibody is engineered to bind simultaneously to the CD3 complex on T-cells and the CLDN6 protein on the surface of tumor cells. This cross-linking triggers the activation of the T-cell, leading to the release of cytotoxic granules (e.g., perforin and granzymes) and inducing apoptosis in the targeted cancer cell.

Figure 1: Mechanism of action of BNT142.

Data Presentation

Quantitative data from preclinical studies should be summarized to facilitate comparison between treatment and control groups. The following table provides a template for presenting tumor growth inhibition data.

PDX Model IDCancer TypeTreatment GroupDose (µ g/mouse )Dosing ScheduleMean Tumor Volume at Day 0 (mm³)Mean Tumor Volume at Study End (mm³)Percent Tumor Growth Inhibition (% TGI)Statistical Significance (p-value)
PDX-OV-001OvarianVehicle ControlN/AQ7D x 4155 ± 251250 ± 150N/AN/A
PDX-OV-001OvarianBNT1420.1Q7D x 4152 ± 28625 ± 9550%<0.05
PDX-OV-001OvarianBNT1421.0Q7D x 4158 ± 30150 ± 4588%<0.001
PDX-TC-002TesticularVehicle ControlN/AQ7D x 4148 ± 221100 ± 130N/AN/A
PDX-TC-002TesticularBNT1420.1Q7D x 4151 ± 25580 ± 8047%<0.05
PDX-TC-002TesticularBNT1421.0Q7D x 4149 ± 27120 ± 3889%<0.001

% TGI = (1 - [Mean Tumor Volume of Treated Group at End / Mean Tumor Volume of Control Group at End]) x 100

Experimental Protocols

The following protocols provide a general framework for the administration of BNT142 in PDX models. All animal procedures must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

PDX Model Establishment and Humanization

Note: As BNT142's mechanism relies on human T-cell engagement, PDX-bearing mice must be "humanized" by engrafting human immune cells.

  • Materials:

    • Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG™)

    • Cryopreserved or fresh patient tumor tissue

    • Surgical tools

    • Matrigel (optional)

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Protocol:

    • Thaw or prepare fresh patient tumor tissue into small fragments (approx. 2-3 mm³).

    • Anesthetize an immunodeficient mouse.

    • Implant the tumor fragment subcutaneously into the flank of the mouse. The use of Matrigel may improve engraftment rates.

    • Monitor mice for tumor growth. Once tumors reach a volume of approximately 1500-2000 mm³, they can be passaged to new cohorts of mice for expansion.

    • For efficacy studies, once tumors in the experimental cohort reach a volume of 100-200 mm³, inject human PBMCs (e.g., 5-10 x 10⁶ cells per mouse) intravenously or intraperitoneally to create a humanized immune system. Allow 5-7 days for the human immune cells to engraft before starting treatment.

Preparation of BNT142 for Injection
  • Materials:

    • BNT142 (mRNA-LNP formulation)

    • Sterile, RNase-free phosphate-buffered saline (PBS)

  • Protocol:

    • Handle BNT142 according to the manufacturer's instructions, typically stored at -80°C.

    • On the day of injection, thaw the BNT142 vial on ice.

    • Gently mix the solution by flicking the tube; do not vortex.

    • Dilute the BNT142 to the desired final concentration using sterile, RNase-free PBS. Preclinical studies have shown efficacy in the 0.1 to 1.0 µg dose range per mouse.[6][10] The final injection volume is typically 100 µL.

    • Keep the diluted solution on ice and use it within one hour of preparation.

Administration of BNT142
  • Materials:

    • Prepared BNT142 solution

    • Insulin syringes (or similar) with a 29-31 gauge needle

    • Mouse restrainer

  • Protocol:

    • Randomize humanized, tumor-bearing mice into treatment and control groups.

    • Record the initial tumor volume and body weight of each mouse.

    • Secure the mouse in a restrainer.

    • Administer the prepared BNT142 solution (or vehicle control, e.g., PBS) via intravenous (IV) injection into the tail vein.

    • A typical dosing schedule is once weekly.[6]

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Monitoring and Efficacy Endpoints
  • Protocol:

    • Tumor Growth: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of overall health and treatment toxicity.

    • Clinical Observations: Observe mice daily for any signs of distress, such as changes in posture, activity, or grooming.

    • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize mice if tumor volume exceeds ethical limits or if they show signs of significant morbidity (e.g., >20% body weight loss).

    • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., immunohistochemistry to confirm T-cell infiltration and depletion of CLDN6-positive cells).[6][11]

Experimental Workflow Visualization

BNT142_PDX_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Efficacy Study Preparation cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Data Analysis Implant_PDX Implant Patient Tumor into NSG Mice Tumor_Growth Monitor Tumor Engraftment & Growth Implant_PDX->Tumor_Growth Passage Passage & Expand PDX Cohort Tumor_Growth->Passage Establish_Cohort Establish Experimental Cohort (Tumors ~150mm³) Passage->Establish_Cohort Humanize Humanize Mice with PBMCs Establish_Cohort->Humanize Randomize Randomize into Treatment Groups Humanize->Randomize Treat Administer BNT142 or Vehicle (IV, Weekly) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (2x/week) Treat->Monitor Repeat for ~4 weeks Endpoint Endpoint Analysis Monitor->Endpoint Analyze Calculate TGI & Statistical Analysis Endpoint->Analyze Histology Harvest Tissues for Histopathology Endpoint->Histology

Figure 2: Experimental workflow for BNT142 in PDX models.

References

Application Note: Western Blot Analysis of Protein Expression Changes Induced by Anticancer Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 142 is a novel therapeutic compound under investigation for its potential to inhibit tumor growth. Understanding the molecular mechanisms by which this agent exerts its effects is crucial for its development as a cancer therapeutic. One of the key methods to elucidate these mechanisms is to analyze changes in protein expression levels within critical signaling pathways known to be dysregulated in cancer. Western blot analysis is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[1][2] This application note provides a detailed protocol for using Western blotting to assess the impact of this compound on the expression of key regulatory proteins in cancer cells.

Principle of Western Blotting

Western blotting involves the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF).[2][3] The membrane is then incubated with a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is then used to bind to the primary antibody.[4] The addition of a chemiluminescent substrate allows for the detection of the protein of interest as a band on the membrane, which can be visualized and quantified.[3]

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below. This process begins with treating cancer cells with this compound and proceeds through protein extraction, quantification, separation, transfer, and immunodetection.

G A Cell Culture and Treatment with this compound B Protein Extraction (Lysis) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE (Protein Separation) C->D E Protein Transfer (to PVDF or Nitrocellulose) D->E F Blocking (Prevents non-specific binding) E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis and Quantification I->J

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

This section provides a step-by-step protocol for performing Western blot analysis to investigate the effects of this compound.

Cell Culture and Treatment
  • Seed cancer cells (e.g., HCT116, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

Protein Extraction (Lysis)
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer's instructions.

  • Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading in the subsequent steps.

SDS-PAGE (Protein Separation)
  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein from each sample into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein migration and transfer efficiency.

  • Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer using a wet or semi-dry transfer system.[2] Transfer conditions will vary depending on the system and the size of the proteins of interest.

Blocking and Antibody Incubation
  • After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Incubate the membrane with the primary antibody (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[4]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4]

  • Wash the membrane three times with TBST for 10 minutes each.

Detection and Data Analysis
  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[3]

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[6]

Data Presentation

Table 1: Effect of this compound on the Expression of Apoptosis-Related Proteins

Treatment Groupp53 (Fold Change vs. Control)Bax (Fold Change vs. Control)Bcl-2 (Fold Change vs. Control)
Control (Vehicle)1.00 ± 0.001.00 ± 0.001.00 ± 0.00
Agent 142 (1 µM)1.52 ± 0.181.35 ± 0.150.85 ± 0.11
Agent 142 (5 µM)2.78 ± 0.322.45 ± 0.280.42 ± 0.09
Agent 142 (10 µM)4.15 ± 0.453.88 ± 0.410.18 ± 0.05
Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway Analysis

This compound may induce its effects by modulating key signaling pathways involved in cell survival and apoptosis. For instance, if this compound is a DNA-damaging agent, it would be expected to activate the p53 signaling pathway.

G cluster_0 p53 Signaling Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage p53 p53 DNA Damage->p53 Activation Bax Bax p53->Bax Upregulation Bcl-2 Bcl-2 p53->Bcl-2 Downregulation Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

Caption: p53 signaling pathway activation.

Conclusion

Western blotting is an indispensable technique for characterizing the mechanism of action of novel anticancer agents like compound 142.[1] By providing a quantitative measure of changes in the expression of key proteins, this method offers valuable insights into the signaling pathways modulated by the therapeutic agent. The protocols and guidelines presented in this application note are intended to assist researchers in obtaining reliable and reproducible data to advance their drug development efforts.

References

Application Notes and Protocols for Efficacy Testing of Anticancer Agent 142 in Orthotopic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthotopic mouse models are invaluable tools in preclinical cancer research, offering a more clinically relevant system for evaluating the efficacy of novel therapeutic agents compared to traditional subcutaneous models.[1][2] By implanting cancer cells into their organ of origin, these models better recapitulate the native tumor microenvironment, tumor-stromal interactions, and metastatic patterns observed in human cancers.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing orthotopic mouse models to assess the efficacy of Anticancer Agent 142, a putative PTPN inhibitor.

This compound is a novel small molecule inhibitor of Protein Tyrosine Phosphatase, Non-Receptor Type (PTPN). PTPNs are crucial negative regulators of multiple signaling pathways implicated in cancer progression and immune evasion. Specifically, PTPN2 and PTPN1 have been shown to suppress the JAK/STAT and T-cell receptor signaling pathways, which are critical for anti-tumor immunity.[4][5] By inhibiting these phosphatases, this compound is hypothesized to enhance anti-tumor immune responses and inhibit tumor growth.[5][6][7]

These protocols will focus on a pancreatic cancer orthotopic model as a representative example, but the principles and many of the techniques can be adapted for other cancer types.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that should be collected and analyzed during the efficacy studies of this compound.

Table 1: Tumor Growth and Metastasis

ParameterMeasurement MethodData PresentationExpected Outcome with Agent 142
Primary Tumor VolumeBioluminescence Imaging (BLI)Mean Total Flux (photons/sec) ± SEMSignificant reduction in tumor growth rate compared to vehicle control.
Metastatic BurdenBLI of distant organs (e.g., liver, lung)Mean Total Flux (photons/sec) ± SEMReduced incidence and/or burden of metastases.
Tumor WeightMeasurement at necropsyMean tumor weight (mg) ± SEMSignificant reduction in end-point tumor weight.
SurvivalDaily monitoringKaplan-Meier survival curveIncreased median and overall survival.

Table 2: Pharmacokinetic Profile of this compound

ParameterMeasurement MethodSample TypeData Presentation
Cmax (Maximum Concentration)LC-MS/MSPlasma, Tumor TissueMean concentration (ng/mL or µM) ± SD
Tmax (Time to Cmax)LC-MS/MSPlasma, Tumor TissueMean time (hours) ± SD
AUC (Area Under the Curve)LC-MS/MSPlasma, Tumor TissueMean (ngh/mL or µMh) ± SD
Half-life (t1/2)LC-MS/MSPlasma, Tumor TissueMean time (hours) ± SD

Table 3: Pharmacodynamic Biomarkers

BiomarkerMeasurement MethodSample TypeData PresentationExpected Change with Agent 142
Phospho-STAT1Immunohistochemistry (IHC) / Western BlotTumor TissueStaining intensity score / Relative band densityIncreased phosphorylation.
Phospho-JAK1Immunohistochemistry (IHC) / Western BlotTumor TissueStaining intensity score / Relative band densityIncreased phosphorylation.
Granzyme B+ CD8+ T-cellsImmunohistochemistry (IHC) / Flow CytometryTumor TissuePercentage of positive cells / MFIIncreased infiltration of cytotoxic T-cells.[6][7]
Ki-67Immunohistochemistry (IHC)Tumor TissueProliferation Index (%)Decreased tumor cell proliferation.
Cleaved Caspase-3Immunohistochemistry (IHC)Tumor TissueApoptotic Index (%)Increased tumor cell apoptosis.

Experimental Protocols

Protocol 1: Establishment of an Orthotopic Pancreatic Cancer Mouse Model

This protocol describes the surgical implantation of luciferase-expressing pancreatic cancer cells into the pancreas of an immunodeficient mouse.[3][8][9]

Materials:

  • Luciferase-expressing pancreatic cancer cell line (e.g., Pan02-luc)

  • Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old

  • Complete cell culture medium

  • Matrigel, stored at 4°C[9]

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)[3]

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Insulin syringe with a 29-gauge needle[3]

  • Povidone-iodine and 70% ethanol[8]

  • Heating pad

Procedure:

  • Culture and harvest pancreatic cancer cells. Ensure cell viability is >95%.

  • Resuspend cells in a 1:1 mixture of sterile, serum-free medium and Matrigel at a concentration of 5 x 10^5 cells in 25 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.[3][9]

  • Anesthetize the mouse using the approved institutional protocol. Confirm lack of response to a toe pinch.

  • Place the anesthetized mouse in a supine position on a sterile, heated surgical field.[8]

  • Prepare the surgical site by shaving the left upper abdominal quadrant and sterilizing with povidone-iodine followed by 70% ethanol.[8]

  • Make a small longitudinal incision (approximately 1 cm) through the skin and peritoneum to expose the abdominal cavity.[8]

  • Gently exteriorize the spleen to visualize the tail of the pancreas.[8]

  • Slowly inject 25 µL of the cell suspension into the parenchyma of the pancreatic tail. A small bleb should form. Hold the needle in place for a few seconds to prevent leakage.[8]

  • Carefully return the spleen and pancreas to the abdominal cavity.

  • Close the peritoneum using absorbable sutures and the skin with wound clips or non-absorbable sutures.

  • Monitor the mouse during recovery until it is fully ambulatory. Provide post-operative analgesia as per institutional guidelines.

Protocol 2: In Vivo Bioluminescence Imaging (BLI)

This protocol details the non-invasive monitoring of tumor growth and metastasis.[1][2][10][11]

Materials:

  • IVIS Lumina or similar in vivo imaging system

  • D-Luciferin potassium salt

  • Sterile PBS

  • Anesthetic (isoflurane is preferred for imaging)

Procedure:

  • Prepare a fresh stock solution of D-Luciferin at 15 mg/mL in sterile PBS.[10][11]

  • One week after tumor cell implantation, begin weekly imaging sessions.

  • Anesthetize the mice using isoflurane.

  • Inject each mouse intraperitoneally with the D-Luciferin solution at a dose of 150 mg/kg.[2][10][11]

  • Wait 5-10 minutes for the substrate to distribute.[10]

  • Place the anesthetized mouse in the imaging chamber.

  • Acquire bioluminescent images. An exposure time of 1-60 seconds is typical, depending on the signal intensity.

  • Use the imaging system's software to draw a region of interest (ROI) around the tumor and any metastatic sites to quantify the total flux (photons/second).[10]

  • Monitor mice until they have fully recovered from anesthesia.

Protocol 3: Efficacy Study of this compound

Procedure:

  • Once tumors are established and reach a predetermined size (e.g., a specific total flux value from BLI), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) at the specified dosing schedule.

  • Monitor tumor growth weekly using BLI as described in Protocol 2.

  • Record animal body weights three times per week as a measure of toxicity.

  • Observe the mice daily for any clinical signs of distress.

  • The study endpoint may be a fixed time point, a specific tumor volume, or when mice meet euthanasia criteria (e.g., >20% body weight loss, signs of distress).

  • At the end of the study, euthanize the mice and perform necropsy. Collect primary tumors and organs of interest for further analysis.

Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

This protocol outlines a representative study to determine the PK/PD profile of this compound.[12][13]

Procedure:

  • Establish orthotopic tumors in mice as described in Protocol 1.

  • Administer a single dose of this compound to a cohort of tumor-bearing mice.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (via cardiac puncture or tail vein) and harvest tumor tissue from a subset of mice at each time point (n=3-4 mice per time point).

  • Process blood to collect plasma.

  • Analyze plasma and homogenized tumor tissue for concentrations of this compound using a validated LC-MS/MS method.

  • For pharmacodynamic analysis, collect tumor tissue at the same time points and analyze for the biomarkers listed in Table 3 using IHC or Western blot.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Correlate the drug concentration in plasma and tumor with the changes in pharmacodynamic biomarkers.

Protocol 5: Histopathological Analysis

This protocol describes the basic steps for processing and staining tumor tissues for microscopic examination.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

Procedure:

  • Immediately following necropsy, fix the tumor and other tissues in 10% NBF for 24-48 hours.

  • After fixation, transfer tissues to 70% ethanol.

  • Process the tissues through a series of increasing ethanol concentrations, followed by xylene, and finally embed in paraffin wax.

  • Section the paraffin-embedded tissue blocks at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain the slides with Hematoxylin and Eosin (H&E).

  • Dehydrate the stained slides and coverslip.

  • Examine the slides under a microscope to assess tumor morphology, necrosis, and immune cell infiltration.

Mandatory Visualizations

experimental_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Efficacy Study cluster_analysis Phase 3: Endpoint Analysis a Culture Luciferase-tagged Pancreatic Cancer Cells b Orthotopic Implantation of Cells into Mouse Pancreas a->b c Tumor Growth Monitoring (BLI) b->c d Randomize Mice into Treatment Groups c->d e Administer this compound or Vehicle Control d->e f Weekly Tumor Monitoring (BLI) & Body Weight Measurement e->f g Necropsy & Tissue Collection (Tumor, Organs) f->g j Data Analysis & Survival f->j h Histopathology (H&E, IHC) g->h i PK/PD Analysis g->i

Caption: Experimental workflow for testing this compound efficacy.

PTPN_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNR IFNγ Receptor JAK1 JAK1 IFNR->JAK1 IFNγ binding TCR T-Cell Receptor PTPN2 PTPN2 TCR->PTPN2 Regulates TCR Signaling (Simplified) pJAK1 p-JAK1 JAK1->pJAK1 Autophosphorylation STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 pJAK1->STAT1 Phosphorylates pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer Dimerization PTPN2->pJAK1 Dephosphorylates PTPN2->pSTAT1 Dephosphorylates Agent142 This compound Agent142->PTPN2 Inhibits GAS GAS Element pSTAT1_dimer->GAS Binds to Transcription Gene Transcription (e.g., IRF1, PD-L1) GAS->Transcription Initiates logical_relationship cluster_cause Mechanism of Action cluster_effect Biological Outcomes cluster_result Therapeutic Effect a This compound b Inhibition of PTPN2 a->b c Increased p-STAT1/p-JAK1 b->c d Enhanced Anti-Tumor Immunity c->d e Decreased Tumor Cell Proliferation c->e f Increased Tumor Cell Apoptosis d->f g Tumor Regression d->g e->g f->g

References

Application Notes and Protocols for Measuring the Solubility and Stability of Anticancer Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the aqueous solubility and chemical stability of the investigational small molecule, Anticancer Agent 142. Accurate characterization of these physicochemical properties is critical for its development as a therapeutic candidate.

Solubility Assessment of this compound

The solubility of an active pharmaceutical ingredient (API) significantly influences its dissolution, absorption, and overall bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.[1][2]

Kinetic Solubility Determination by Nephelometry

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent like DMSO and then introduced into an aqueous buffer.[1][2][3] This method measures the concentration at which a compound precipitates out of a solution.

Protocol 1: Kinetic Solubility of this compound by Nephelometry

1. Materials and Equipment:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well microtiter plates

  • Microplate nephelometer

  • Automated liquid handler (recommended for high-throughput)

  • Incubator

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Using an automated liquid handler, dispense the DMSO stock solution into a 384-well plate.

  • Perform serial dilutions of the stock solution directly in the plate with DMSO.

  • Add PBS (pH 7.4) to all wells to achieve the final desired concentrations of this compound. The final DMSO concentration should be kept constant, typically ≤1%.

  • Mix the plate thoroughly and incubate at room temperature for 2 hours.[1][3]

  • Measure the light scattering of the solutions in each well using a microplate nephelometer.

  • The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Thermodynamic Solubility Determination by Shake-Flask Method

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form.[4] This is a more time-consuming but accurate representation of a drug's solubility. The shake-flask method is a classic approach to determine this value.

Protocol 2: Thermodynamic Solubility of this compound by Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

2. Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of PBS (pH 7.4).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.[3]

  • After incubation, centrifuge the samples to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • The determined concentration represents the thermodynamic solubility.

Table 1: Solubility Data for this compound

ParameterMethodBufferTemperature (°C)Solubility (µg/mL)
Kinetic SolubilityNephelometryPBS (pH 7.4)2585
Thermodynamic SolubilityShake-FlaskPBS (pH 7.4)2555
Thermodynamic SolubilityShake-FlaskPBS (pH 7.4)3762

Stability Assessment of this compound

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[6][9] This helps in understanding the degradation pathways and developing stability-indicating analytical methods.[7]

Protocol 3: Forced Degradation of this compound

1. Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water and acetonitrile

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

  • The method should be capable of separating the intact drug from its degradation products.

  • Calculate the percentage of degradation for each condition.

Table 2: Forced Degradation of this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)Degradation (%)Major Degradants Formed
Acid Hydrolysis0.1 N HCl24 hours6015.2DP-1, DP-2
Base Hydrolysis0.1 N NaOH24 hours6045.8DP-3, DP-4
Oxidation3% H₂O₂24 hours258.5DP-5
ThermalSolid State48 hours802.1None Detected
PhotolyticSolutionICH Q1B255.6DP-6

DP = Degradation Product

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Kinetic Solubility (Nephelometry) B Thermodynamic Solubility (Shake-Flask) F F A->F Solubility Profile B->F Solubility Profile C Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) D Stability-Indicating Method Development (HPLC) C->D E Long-Term Stability Studies D->E G G D->G Stability Profile E->G Stability Profile Start This compound (New Chemical Entity) Start->A Start->C H Candidate Selection/Optimization F->H G->H

Caption: Workflow for solubility and stability assessment.

Hypothetical Signaling Pathway

This compound is a hypothetical inhibitor of a key kinase in a cancer-related signaling pathway. The diagram below illustrates a simplified representation of such a pathway.

G cluster_pathway Hypothetical Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 (Target) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor This compound Inhibitor->Kinase2 Inhibits

Caption: Inhibition of a kinase by this compound.

References

Illuminating the Path of a Novel Anticancer Agent: In Vivo Imaging of Agent 142 Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the in vivo biodistribution of a novel therapeutic is paramount in the development of effective anticancer agents. Real-time, non-invasive imaging techniques provide an unparalleled window into the pharmacokinetic and pharmacodynamic profile of a drug, offering crucial insights into its delivery to the tumor site, off-target accumulation, and clearance from the body. This document provides detailed application notes and experimental protocols for tracking the distribution of the hypothetical "Anticancer agent 142" using a suite of advanced in vivo imaging modalities. The presented methodologies and data aim to guide researchers in selecting and implementing the most appropriate imaging strategy for their preclinical studies.

Key In Vivo Imaging Modalities for Tracking this compound

A variety of imaging techniques can be employed to monitor the in vivo journey of this compound. The choice of modality depends on factors such as the desired sensitivity, spatial resolution, and the feasibility of labeling the agent. The primary techniques covered in these notes are:

  • Positron Emission Tomography (PET): A highly sensitive nuclear imaging technique that provides quantitative biodistribution data.

  • Single-Photon Emission Computed Tomography (SPECT): Another sensitive nuclear imaging modality that offers excellent quantitative capabilities.

  • Magnetic Resonance Imaging (MRI): A non-ionizing radiation technique with superior soft-tissue contrast, useful for assessing drug delivery and its effect on the tumor microenvironment.

  • Fluorescence Imaging: An optical imaging method that allows for real-time visualization of fluorescently-labeled agents.

  • Photoacoustic Imaging (PAI): A hybrid imaging technique that combines optical contrast with ultrasound resolution to visualize drug distribution and physiological responses.

Data Presentation: Quantitative Biodistribution of Anticancer Agents

The following tables summarize representative quantitative data from preclinical studies using various imaging modalities to track the distribution of anticancer agents. This data provides a comparative overview of typical biodistribution patterns and tumor targeting efficiencies.

Table 1: Biodistribution of Radiolabeled Anticancer Agents Determined by PET Imaging

Organ/Tissue⁸⁹Zr-labeled Antibody (%ID/g) at 168h post-injection[1]⁶⁴Cu-DOTA-bevacizumab (%ID/g) at 48h post-injection[1]⁶⁶Ga-NOTA-GO-TRC105 (%ID/g) at 24h post-injection[1]
Tumor7.3824.04.5
Blood---
Heart---
Lungs---
LiverHighModerateHigh
SpleenModerateModerate-
Kidneys---
Muscle---

%ID/g = percentage of injected dose per gram of tissue.

Table 2: Biodistribution of Radiolabeled Anticancer Agents Determined by SPECT Imaging

Organ/Tissue⁹⁹mTc-labeled Nanoparticles (%ID/g)[2]¹¹¹In-labeled rGel/BLyS (%ID/g) at 48h post-injection
Tumor-1.25
Blood-0.10
HeartHigh-
Lungs--
LiverHigh5.4
SpleenHigh16.2
Kidneys-4.0
Muscle-0.26

Table 3: Quantitative Analysis of Anticancer Agent Distribution by Other Imaging Modalities

Imaging ModalityAgentParameterValue
Fluorescence ImagingFluorescently Labeled ProdrugTumor Concentration (ng/g)336 ± 183
Photoacoustic ImagingPaclitaxel-Methylene Blue ConjugateIn Vivo Signal EnhancementUp to 649% after 10 hours[3]
DCE-MRIGadolinium-based Contrast AgentKtrans (min⁻¹) in TumorBaseline vs. Post-treatment changes

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanisms is crucial for understanding and replicating these advanced imaging studies.

Experimental_Workflow_for_Radiolabeling_and_PET_Imaging Workflow for Radiolabeling and In Vivo PET Imaging cluster_prep Preparation of Labeled Agent 142 cluster_invivo In Vivo Imaging cluster_analysis Data Analysis agent This compound chelation Conjugation with Chelator (e.g., DOTA) agent->chelation Step 1 radiolabeling Radiolabeling with PET Isotope (e.g., ⁸⁹Zr, ⁶⁴Cu) chelation->radiolabeling Step 2 injection Intravenous Injection into Tumor-bearing Mouse radiolabeling->injection Step 3 pet_ct PET/CT Imaging at Multiple Time Points injection->pet_ct Step 4 reconstruction Image Reconstruction and Co-registration pet_ct->reconstruction Step 5 roi Region of Interest (ROI) Analysis reconstruction->roi Step 6 biodistribution Quantification of %ID/g in Organs and Tumor roi->biodistribution Step 7

Caption: Workflow for Radiolabeling and In Vivo PET Imaging of this compound.

Experimental_Workflow_for_Fluorescence_Imaging Workflow for In Vivo Fluorescence Imaging cluster_prep Preparation of Fluorescent Agent 142 cluster_invivo In Vivo Imaging cluster_analysis Data Analysis agent This compound conjugation Conjugation with Near-Infrared (NIR) Fluorophore agent->conjugation injection Intravenous Injection into Tumor-bearing Mouse conjugation->injection imaging Whole-body Fluorescence Imaging injection->imaging quantification Quantification of Fluorescence Intensity imaging->quantification exvivo Ex Vivo Organ Imaging for Confirmation quantification->exvivo

Caption: Workflow for In Vivo Fluorescence Imaging of this compound.

Signaling_Pathway Hypothetical Signaling Pathway Targeted by Agent 142 receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates agent142 This compound agent142->receptor Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Hypothetical Signaling Pathway Targeted by this compound.

Experimental Protocols

Protocol 1: PET/CT Imaging of ⁸⁹Zr-labeled this compound

This protocol details the steps for PET/CT imaging of a radiolabeled antibody-drug conjugate in a murine tumor model.[4][5]

1. Materials and Reagents:

  • This compound conjugated to a chelator (e.g., DFO)

  • ⁸⁹Zr-chloride in oxalic acid

  • Sodium bicarbonate solution

  • PD-10 desalting columns

  • Saline solution (0.9% NaCl)

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous xenografts)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

2. Radiolabeling of this compound:

  • To a solution of DFO-conjugated this compound (1 mg in 1 mL of saline), add 1 M sodium bicarbonate to adjust the pH to 7.0-7.5.

  • Add ⁸⁹Zr-chloride (5 mCi) to the antibody solution and incubate at 37°C for 60 minutes with gentle shaking.

  • Purify the ⁸⁹Zr-labeled antibody using a PD-10 desalting column equilibrated with saline.

  • Collect the fractions containing the radiolabeled antibody and measure the radiochemical purity using instant thin-layer chromatography (ITLC).

3. Animal Preparation and Injection:

  • Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Administer 100-200 µCi of ⁸⁹Zr-labeled this compound in 100-150 µL of saline via tail vein injection.

4. PET/CT Imaging:

  • Position the anesthetized mouse on the scanner bed.

  • Acquire a CT scan for anatomical reference.

  • Perform a static PET scan at desired time points (e.g., 24, 48, 72, and 168 hours post-injection). The acquisition time will depend on the scanner sensitivity (typically 10-30 minutes).

5. Data Analysis:

  • Reconstruct the PET and CT images.

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the CT images over the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).

  • Quantify the radioactivity concentration in each ROI from the PET images and express the data as the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: SPECT/CT Imaging of ⁹⁹mTc-labeled this compound

This protocol outlines the procedure for SPECT/CT imaging of a technetium-99m labeled agent.[2][6]

1. Materials and Reagents:

  • This compound functionalized for ⁹⁹mTc labeling

  • ⁹⁹mTc-pertechnetate eluted from a ⁹⁹Mo/⁹⁹mTc generator

  • Stannous chloride solution

  • Saline solution (0.9% NaCl)

  • Tumor-bearing mice

  • Anesthesia

  • SPECT/CT scanner

2. Radiolabeling of this compound:

  • Combine the this compound solution with stannous chloride.

  • Add the ⁹⁹mTc-pertechnetate solution and incubate at room temperature for 20-30 minutes.

  • Assess the radiochemical purity using ITLC.

3. Animal Preparation and Injection:

  • Anesthetize the tumor-bearing mouse.

  • Inject 0.5-1 mCi of ⁹⁹mTc-labeled this compound intravenously.

4. SPECT/CT Imaging:

  • Position the mouse on the scanner bed.

  • Acquire a CT scan.

  • Perform a SPECT scan (typical acquisition time of 20-40 minutes).

5. Data Analysis:

  • Reconstruct and co-register the SPECT and CT images.

  • Perform ROI analysis to determine the biodistribution as %ID/g.

Protocol 3: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Assessing Vascular Effects of this compound

This protocol describes the use of DCE-MRI to evaluate changes in tumor vascularity induced by this compound.[7][8][9][10]

1. Materials and Reagents:

  • This compound

  • Gadolinium-based contrast agent (e.g., Gd-DTPA)

  • Tumor-bearing mice

  • Anesthesia

  • MRI scanner with a dedicated small animal coil

2. Animal Preparation:

  • Anesthetize the tumor-bearing mouse.

  • Place a catheter in the tail vein for contrast agent administration.

  • Position the mouse in the MRI scanner.

3. MRI Acquisition:

  • Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissues.

  • Administer a bolus of the gadolinium-based contrast agent via the tail vein catheter.

  • Immediately begin acquiring a series of rapid T1-weighted images for a set duration (e.g., 10-15 minutes) to capture the dynamic uptake and washout of the contrast agent.

4. Data Analysis:

  • Convert the signal intensity-time curves to contrast agent concentration-time curves.

  • Apply a pharmacokinetic model (e.g., Tofts model) to the concentration-time curves to derive quantitative parameters such as Ktrans (volume transfer coefficient, reflecting vessel permeability) and ve (extravascular extracellular space volume fraction).

  • Compare these parameters before and after treatment with this compound to assess its effect on tumor vasculature.

Protocol 4: In Vivo Fluorescence Imaging of Fluorophore-labeled this compound

This protocol details the steps for non-invasive fluorescence imaging of a labeled anticancer agent.[11][12][13]

1. Materials and Reagents:

  • This compound conjugated to a near-infrared (NIR) fluorophore (e.g., Cy7, IRDye 800CW)

  • Saline solution or other appropriate vehicle

  • Tumor-bearing mice (preferably with low autofluorescence, e.g., nude mice)

  • Anesthesia

  • In vivo fluorescence imaging system

2. Animal Preparation and Injection:

  • Anesthetize the tumor-bearing mouse.

  • Inject the fluorescently-labeled this compound intravenously (dose will depend on the brightness of the fluorophore and the sensitivity of the imaging system).

3. Fluorescence Imaging:

  • Place the anesthetized mouse in the imaging chamber.

  • Acquire whole-body fluorescence images at various time points post-injection using the appropriate excitation and emission filters for the chosen fluorophore.

4. Data Analysis:

  • Draw ROIs over the tumor and a background region (e.g., non-tumor-bearing muscle).

  • Quantify the average fluorescence intensity in each ROI.

  • Calculate the tumor-to-background ratio to assess the specificity of tumor uptake.

  • For more detailed biodistribution, euthanize the mouse at the final time point, excise the tumor and major organs, and perform ex vivo fluorescence imaging.

Protocol 5: Photoacoustic Imaging for Monitoring Treatment Response to this compound

This protocol describes the use of photoacoustic imaging to monitor physiological changes in the tumor microenvironment in response to treatment with this compound.[14][15][16][17]

1. Materials and Reagents:

  • This compound

  • Tumor-bearing mice

  • Anesthesia

  • Photoacoustic imaging system

2. Animal Preparation:

  • Anesthetize the tumor-bearing mouse.

  • Position the mouse on the imaging stage, ensuring good acoustic coupling between the ultrasound transducer and the skin over the tumor.

3. Photoacoustic Imaging:

  • Acquire baseline photoacoustic images of the tumor before administering this compound. If monitoring blood oxygenation, acquire images at multiple wavelengths (e.g., 750 nm and 850 nm).

  • Administer this compound.

  • Acquire photoacoustic images at various time points post-treatment to monitor changes in parameters such as hemoglobin concentration and oxygen saturation.

4. Data Analysis:

  • Perform spectral unmixing of the multi-wavelength photoacoustic data to calculate maps of oxygenated and deoxygenated hemoglobin.

  • Quantify changes in total hemoglobin and oxygen saturation within the tumor over time as an indicator of the agent's effect on tumor vasculature and metabolism.

Conclusion

The application notes and protocols provided herein offer a comprehensive guide for researchers seeking to leverage in vivo imaging to elucidate the distribution and therapeutic effects of this compound. By carefully selecting the appropriate imaging modality and adhering to rigorous experimental procedures, valuable data can be generated to accelerate the preclinical development of this and other novel cancer therapeutics. The quantitative data and visual workflows are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of in vivo drug behavior.

References

Troubleshooting & Optimization

Overcoming Anticancer agent 142 resistance in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anticancer Agent 142

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to drug resistance and effectively conduct their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My cancer cell line, which was initially sensitive to this compound, has developed resistance. How can I confirm this and determine the IC50 value?

Answer:

To confirm resistance and quantify the change in sensitivity, you should perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in the treated cell line compared to the parental line indicates acquired resistance.

Troubleshooting Steps:

  • Cell Culture Maintenance: Ensure consistent cell culture conditions, including media, supplements, and passage number, as these can influence drug sensitivity.

  • Assay Optimization: The optimal cell seeding density and drug incubation time should be determined for each cell line to ensure accurate and reproducible results.[1][2][3]

  • Positive and Negative Controls: Include untreated cells as a negative control and a known sensitive cell line as a positive control to validate the assay.

2. What are the most common mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like this compound?

Answer:

Resistance to TKIs can arise from various mechanisms, which are broadly categorized as on-target and off-target alterations.[4][5][6]

  • On-target mechanisms involve alterations to the drug target itself.[4][5][6] This includes secondary mutations in the kinase domain that prevent drug binding or amplification of the target gene, leading to its overexpression.[5][6][7][8]

  • Off-target mechanisms involve changes in other cellular pathways.[4][5][6] A common off-target mechanism is the upregulation of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove the drug from the cell.[9][10][11][12][13] Another possibility is the activation of alternative signaling pathways that bypass the inhibited target.[7][8]

3. How can I investigate if resistance to this compound in my cell line is due to a mutation in the RAK1 kinase domain?

Answer:

To determine if a mutation in the RAK1 kinase domain is responsible for resistance, you can perform an immunoprecipitation (IP)-kinase assay. This will allow you to assess the binding affinity of this compound to RAK1 from both sensitive and resistant cells.

Troubleshooting Steps:

  • Antibody Validation: Ensure the antibody used for immunoprecipitation is specific for RAK1 and works efficiently in your cell lysate.

  • Lysis Buffer Selection: The choice of lysis buffer is critical to maintain the integrity of the kinase and its interaction with the drug.[14]

  • Washing Steps: Thorough washing of the immunoprecipitated complex is necessary to remove non-specific binding proteins.[15][16]

4. My experiments suggest that a kinase domain mutation is not the cause of resistance. How can I test for the involvement of efflux pumps?

Answer:

Increased drug efflux mediated by ABC transporters is a common mechanism of multidrug resistance.[9][10][11][12][13] You can investigate this by measuring the intracellular accumulation of a fluorescent substrate or by assessing the expression levels of known drug transporters.

Troubleshooting Steps:

  • Efflux Pump Inhibitors: Use known inhibitors of common ABC transporters (e.g., verapamil for P-glycoprotein) in your cell viability assays. A reversal of resistance in the presence of an inhibitor suggests the involvement of that specific pump.

  • Substrate Selection: Choose a fluorescent substrate that is known to be transported by the suspected efflux pump.

  • Gene and Protein Expression: Analyze the mRNA and protein levels of common ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP) using qRT-PCR and Western blotting, respectively.[9][11]

Data Presentation

Table 1: IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental Sensitive501
Resistant Sub-line 1150030
Resistant Sub-line 280016

Table 2: RAK1 Kinase Activity and ABCG-22 Expression in Sensitive and Resistant Cells

Cell LineRAK1 Kinase Activity (% of Control)ABCG-22 mRNA (Fold Change)ABCG-22 Protein (Fold Change)
Parental Sensitive10%1.01.0
Resistant Sub-line 185%1.21.1
Resistant Sub-line 212%15.612.3

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[1][3][17]

  • Materials: 96-well plates, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or SDS-HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

    • Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2][17]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[2][17]

2. Western Blotting for Protein Expression

This technique is used to detect and quantify the expression of specific proteins.[18][19][20][21][22]

  • Materials: RIPA buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and a detection reagent (e.g., ECL).

  • Procedure:

    • Lyse cells in RIPA buffer and determine the protein concentration.[19]

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[20]

    • Incubate the membrane with the primary antibody (e.g., anti-ABCG-22 or anti-RAK1) overnight at 4°C.[18][20]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using a chemiluminescence detection system.

3. Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the quantification of gene expression levels.[23][24][25][26][27]

  • Materials: RNA extraction kit, reverse transcriptase, cDNA synthesis kit, qPCR master mix, and gene-specific primers.

  • Procedure:

    • Isolate total RNA from cells using a commercial kit.

    • Synthesize cDNA from the RNA template using reverse transcriptase.[27]

    • Perform qPCR using a qPCR master mix, cDNA template, and primers for the gene of interest (e.g., ABCG-22) and a housekeeping gene (e.g., GAPDH).

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[27]

4. Immunoprecipitation (IP)-Kinase Assay

This assay is used to assess the enzymatic activity of a specific kinase.[14][15][16][28][29]

  • Materials: Cell lysis buffer, anti-RAK1 antibody, Protein A/G agarose beads, kinase assay buffer, ATP, and a substrate for RAK1.

  • Procedure:

    • Lyse cells and pre-clear the lysate with Protein A/G agarose beads.[14]

    • Incubate the lysate with an anti-RAK1 antibody overnight at 4°C.[16]

    • Add Protein A/G agarose beads to capture the antibody-protein complex.

    • Wash the beads extensively with lysis buffer and then with kinase assay buffer.[15][16]

    • Resuspend the beads in kinase assay buffer containing ATP and the RAK1 substrate.

    • Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.[15]

    • Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

5. Efflux Pump Activity Assay

This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate.[30][31][32][33][34]

  • Materials: Fluorescent substrate (e.g., Rhodamine 123), efflux pump inhibitor (e.g., verapamil), and a fluorescence plate reader or flow cytometer.

  • Procedure:

    • Pre-load the cells with the fluorescent substrate in the presence or absence of an efflux pump inhibitor.[31]

    • Wash the cells to remove the extracellular substrate.

    • Measure the intracellular fluorescence over time using a fluorescence plate reader or flow cytometer.

    • A lower intracellular fluorescence in the absence of the inhibitor indicates higher efflux pump activity.

Visualizations

RAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAK1 RAK1 Receptor->RAK1 MEK MEK RAK1->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Agent_142 This compound Agent_142->RAK1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: RAK1-MEK-ERK Signaling Pathway and the inhibitory action of this compound.

Resistance_Workflow Start Cancer cells develop resistance to this compound Confirm_Resistance Confirm resistance and determine IC50 (MTT Assay) Start->Confirm_Resistance Hypothesis Hypothesize Resistance Mechanism Confirm_Resistance->Hypothesis On_Target On-Target: RAK1 Mutation? Hypothesis->On_Target  On-Target Off_Target Off-Target: Efflux Pump? Hypothesis->Off_Target Off-Target   IP_Kinase_Assay IP-Kinase Assay On_Target->IP_Kinase_Assay Sequencing RAK1 Gene Sequencing On_Target->Sequencing Efflux_Assay Efflux Pump Activity Assay Off_Target->Efflux_Assay Expression_Analysis qRT-PCR & Western Blot for ABC Transporters Off_Target->Expression_Analysis Result1 Mutation Identified IP_Kinase_Assay->Result1 Result2 Increased Efflux Activity and Expression Efflux_Assay->Result2 Sequencing->Result1 Expression_Analysis->Result2

Caption: Experimental workflow for identifying the mechanism of resistance to this compound.

Resistance_Mechanisms Resistance Acquired Resistance to this compound OnTarget On-Target Mechanisms RAK1 Gatekeeper Mutation (T315I-like) RAK1 Gene Amplification Resistance:f0->OnTarget:f0 OffTarget Off-Target Mechanisms ABCG-22 Efflux Pump Upregulation Bypass Signaling Pathway Activation Resistance:f0->OffTarget:f0 Outcome1 Ineffective RAK1 Inhibition OnTarget:m1->Outcome1 Reduced Drug Binding Outcome2 Insufficient RAK1 Inhibition OnTarget:m2->Outcome2 Increased Target Protein Outcome3 Reduced Intracellular Drug Concentration OffTarget:p1->Outcome3 Increased Drug Efflux Outcome4 Sustained Proliferation and Survival OffTarget:p2->Outcome4 RAK1-Independent Signaling

References

Troubleshooting poor solubility of Anticancer agent 142 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of Anticancer Agent 142.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a small molecule PTPN inhibitor with properties that contribute to its low aqueous solubility.[1][2] Key physicochemical data are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Implication for Solubility
Molecular Weight ~450 g/mol High molecular weight can negatively impact solubility.
LogP > 4.0 Indicates high lipophilicity and poor water solubility.[3]
pKa 4.5 (Predicted Weak Base) Solubility is expected to be highly dependent on pH.[4][5]

| Physical Form | Crystalline Solid | The stable crystal lattice requires energy to be overcome by the solvent. |

Q2: Why is this compound not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

The poor solubility of this compound in neutral aqueous solutions like PBS is expected due to its high lipophilicity (LogP > 4.0) and its nature as a weak base.[3][4] At pH 7.4, which is significantly above its pKa of 4.5, the compound exists predominantly in its neutral, un-ionized form, which is much less soluble in water.[5][6]

Q3: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is typically soluble in DMSO at concentrations up to 100 mM.[1] However, be aware that precipitation can still occur in high-concentration DMSO stocks over time or with freeze-thaw cycles.[7]

Q4: How can I improve the aqueous solubility for in vitro cell-based assays?

When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. If precipitation occurs upon dilution, consider pre-mixing the stock solution with medium containing a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 before final dilution.[8][9]

Q5: Are there established formulations for improving solubility in in vivo animal studies?

Yes, several formulations have been developed to improve the solubility and bioavailability of poorly soluble drugs for in vivo use.[1][10] These often involve a combination of solvents and excipients.

Table 2: Recommended Formulations for In Vivo Studies[1]

Formulation Components Ratio (v/v/v) Administration Route Notes
1. Co-solvent/Surfactant 10% DMSO, 5% Tween® 80, 85% Saline Injection (IP, IV) Prepare fresh. Add Tween® 80 to the DMSO stock before adding saline.
2. Co-solvent/Oil 10% DMSO, 90% Corn Oil Injection (IP, SC) Forms a solution or fine suspension. Mix well before use.
3. Cyclodextrin Complex 20% SBE-β-CD in Saline Injection (IV) The agent is dissolved in this vehicle. Can significantly enhance solubility.[11]

| 4. Oral Suspension | 0.5% Carboxymethyl cellulose (CMC) in water | Oral Gavage | A simple suspension for oral delivery. Does not solubilize the compound. |

Troubleshooting Guide

Q: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer. What should I do?

A: This is a common issue known as "crashing out," where the compound, highly soluble in the organic stock solvent, becomes insoluble when introduced to the aqueous environment.[12] Follow this systematic approach to resolve the issue.

G start Precipitation Observed Upon Dilution check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Reduce final DMSO to <0.5% by adjusting dilution scheme check_dmso->reduce_dmso Yes check_conc Is final compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc reduce_conc Lower the final working concentration of This compound check_conc->reduce_conc Yes add_excipient Incorporate a solubilizing excipient check_conc->add_excipient No reduce_conc->add_excipient use_tween Add Tween® 80 (0.01-0.1%) or Pluronic® F-68 to aqueous buffer add_excipient->use_tween Surfactant use_cyclodextrin Use a cyclodextrin-based formulation (e.g., SBE-β-CD) add_excipient->use_cyclodextrin Complexation success Problem Solved: Homogeneous Solution use_tween->success use_cyclodextrin->success G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) low_ph_node Compound is Protonated (Ionized) R-NH3+ high_sol HIGHER Aqueous Solubility high_ph_node Compound is Neutral (Unionized) R-NH2 low_ph_node->high_ph_node pH increases low_sol LOWER Aqueous Solubility G step1 1. Add excess solid This compound to aqueous buffer in a vial. step2 2. Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C). step1->step2 step3 3. Equilibrate for 24-48 hours. Ensure solid material remains undissolved. step2->step3 step4 4. Separate solid from liquid (Centrifuge at high speed or filter with 0.22 µm PVDF filter). step3->step4 step5 5. Carefully collect the saturated supernatant. step4->step5 step6 6. Quantify drug concentration in the supernatant using a validated analytical method (e.g., HPLC-UV). step5->step6

References

Optimizing Anticancer agent 142 dosage to minimize in vivo toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Anticancer Agent 142 Dosage

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the dosage of this compound to minimize in vivo toxicity while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and how does it relate to its toxicity?

This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many cancer types. By blocking this pathway, the agent effectively halts cell proliferation and induces apoptosis in tumor cells. However, the PI3K/AKT/mTOR pathway is also crucial for the normal physiological function of various tissues. Off-target inhibition in healthy tissues, particularly the liver and hematopoietic system, is the primary source of the in vivo toxicity observed with Agent 142.

cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Agent142 This compound Agent142->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Agent 142.

Q2: We are observing significant weight loss and lethargy in our mouse models at our initial dose. What are the recommended steps?

This is a common sign of toxicity. The initial step is to perform a dose-ranging study to identify the Maximum Tolerated Dose (MTD). We recommend the following actions:

  • Dose Reduction: Immediately reduce the dose by 50% in a new cohort of animals.

  • Staggered Dosing: Instead of a daily dosing schedule, consider an intermittent schedule (e.g., every other day or twice a week) to allow for physiological recovery.

  • Supportive Care: Ensure animals have easy access to hydration and nutrition supplements.

  • Monitoring: Implement a more frequent monitoring schedule for clinical signs of toxicity (see Troubleshooting Guide below).

Q3: How do I establish the therapeutic window for this compound in my specific cancer model?

The therapeutic window is the range of doses that produces a therapeutic response without unacceptable toxicity. To determine this, you need to conduct concurrent efficacy and toxicity studies.

  • Efficacy Arm: In tumor-bearing animals, test a range of doses (e.g., starting from a low, non-toxic dose and escalating) and measure tumor growth inhibition.

  • Toxicity Arm: In a parallel cohort of non-tumor-bearing animals, administer the same range of doses and monitor for toxicity endpoints (body weight, blood counts, liver enzymes, etc.).

  • Data Integration: Plot the dose-response curve for efficacy against the dose-toxicity curve. The range between the minimum effective dose and the MTD is your therapeutic window.

Dosage (mg/kg) Tumor Growth Inhibition (%) Body Weight Change (%) Alanine Aminotransferase (ALT) (U/L)
0 (Vehicle)0%+5%35
1035%-2%45
2568%-8%90
5095%-18% (Exceeds MTD)250
Caption: Example data for determining the therapeutic window of Agent 142.

Troubleshooting Guides

Problem 1: High inter-animal variability in tumor response and toxicity.

High variability can mask the true effects of the drug.

  • Possible Cause 1: Inconsistent Drug Formulation.

    • Solution: Ensure the drug is completely solubilized before each administration. Prepare fresh formulations daily. Validate the stability of your formulation.

  • Possible Cause 2: Variability in Drug Administration.

    • Solution: Ensure all technicians are using a standardized administration technique (e.g., oral gavage, intraperitoneal injection). Use appropriate needle sizes and confirm the injection site.

  • Possible Cause 3: Biological Variability.

    • Solution: Increase the group size (n-number) to improve statistical power. Ensure all animals are age and sex-matched.

start High Variability Observed formulation Check Drug Formulation start->formulation admin Review Administration Technique formulation->admin Consistent solve_form Reformulate/Validate Stability formulation->solve_form Inconsistent? bio Assess Biological Factors admin->bio Consistent solve_admin Standardize Protocol/ Train Staff admin->solve_admin Inconsistent? solve_bio Increase Group Size/ Match Cohorts bio->solve_bio Mismatched? start Healthy Mice (n=5/group) dosing Daily Dosing (14 Days) start->dosing monitor Daily Monitoring (Weight, Clinical Signs) dosing->monitor endpoint Endpoint Analysis (Day 15) (Blood, Organs) monitor->endpoint mtd Determine MTD endpoint->mtd

Addressing off-target effects of Anticancer agent 142 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Anticancer Agent 142 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent inhibitor of Protein Tyrosine Phosphatases (PTPNs).[1] Its intended mechanism is to block the dephosphorylation of key signaling proteins, thereby promoting apoptosis and inhibiting proliferation in cancer cells.

Q2: What are the potential off-target effects of this compound?

As a small molecule inhibitor, this compound may interact with unintended targets.[2][3] Off-target effects can arise from interactions with other phosphatases or kinases, leading to unexpected cellular responses.[4][5][6] It is crucial to characterize the selectivity profile of the agent to understand and mitigate these effects.

Q3: How can I assess the off-target effects of this compound in my experiments?

Several methods can be employed to evaluate off-target effects:

  • Kinase and Phosphatase Profiling: Screen this compound against a broad panel of kinases and phosphatases to identify unintended targets.[7]

  • Whole-Transcriptome or Proteome Analysis: Utilize RNA-seq or proteomics to identify global changes in gene or protein expression that are inconsistent with the on-target mechanism.

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of more selective inhibitors of the same target or with genetic knockdown of the target.[8]

  • Rescue Experiments: Overexpression of the intended target or a downstream effector may rescue the phenotype caused by on-target effects but not those caused by off-target interactions.

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity in Control Cell Lines

Possible Cause: The observed toxicity may be due to off-target effects on essential cellular pathways in the control cell line.

Troubleshooting Steps:

  • Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in both your cancer cell line and the control cell line. A significant difference in IC50 may indicate on-target toxicity in the cancer line.

  • Assess Apoptosis and Cell Cycle Arrest: Use techniques like flow cytometry with Annexin V/PI staining or cell cycle analysis to understand the mechanism of cell death.

  • Western Blot Analysis: Examine the phosphorylation status of key signaling proteins known to be involved in cell survival pathways (e.g., AKT, ERK) to identify dysregulated pathways.

Issue 2: Inconsistent Results Between Different Batches of this compound

Possible Cause: Variability in the purity or stability of the compound.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Use analytical methods such as HPLC-MS to confirm the identity and purity of each batch.

  • Proper Storage: Ensure the compound is stored under the recommended conditions to prevent degradation.[1]

  • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment from a solid stock.

Issue 3: Discrepancy Between In Vitro and In Vivo Efficacy

Possible Cause: Poor pharmacokinetic properties, metabolic instability, or engagement of in vivo-specific off-target effects.[9]

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Evaluate In Vivo Target Engagement: Use methods like immunohistochemistry or western blotting on tumor xenografts to confirm that the drug is reaching its target and modulating its activity.

  • Monitor for In Vivo Toxicity: Observe animal models for signs of toxicity that may be related to off-target effects.[10]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Cell LineAssay TypeIC50 / EC50 (nM)
PTPN X (On-Target)Biochemical Assay15
PTPN Y (Off-Target)Biochemical Assay150
Kinase Z (Off-Target)Biochemical Assay>10,000
Cancer Cell Line ACell Viability50
Control Cell Line BCell Viability500

Table 2: Selectivity Profile of this compound

Target FamilyNumber of Targets TestedNumber of Hits (>50% inhibition at 1 µM)
PTPNs403
Protein Tyrosine Kinases1002
Serine/Threonine Kinases2005

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard cell viability assay guidelines.[11][12]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol provides a general workflow for western blotting.[13][14][15][16][17]

Objective: To assess the effect of this compound on the phosphorylation status of target proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylation PTPN_X PTPN X (On-Target) PTPN_X->ERK Dephosphorylation Agent142 This compound Agent142->PTPN_X Inhibition Off_Target Off-Target (e.g., PTPN Y) Agent142->Off_Target Inhibition Other_Pathway Other Signaling Pathway Off_Target->Other_Pathway

Caption: On-target and potential off-target effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation start Start: Hypothesize Off-Target Effect cell_culture Treat Cancer and Control Cell Lines start->cell_culture profiling Kinase/Phosphatase Profiling start->profiling viability Cell Viability Assay (e.g., MTT) cell_culture->viability western Western Blot for Signaling Pathways cell_culture->western data_analysis Analyze Data for Off-Target Signatures viability->data_analysis western->data_analysis profiling->data_analysis xenograft Tumor Xenograft Model data_analysis->xenograft If off-target effects are suspected treatment Treat with This compound xenograft->treatment efficacy Measure Tumor Growth and Survival treatment->efficacy toxicity Monitor for In Vivo Toxicity treatment->toxicity target_engagement Confirm On- and Off-Target Engagement in Tumors efficacy->target_engagement toxicity->target_engagement conclusion Conclusion: Characterize Off-Target Profile target_engagement->conclusion Troubleshooting_Logic start Problem Encountered (e.g., Unexpected Toxicity) check_compound Verify Compound Purity and Stability start->check_compound dose_response Perform Dose-Response Curve in Multiple Cell Lines check_compound->dose_response on_target Is toxicity correlated with on-target activity? dose_response->on_target off_target Hypothesize Off-Target Mechanism on_target->off_target No mitigation Develop Mitigation Strategy (e.g., dose adjustment, combination therapy) on_target->mitigation Yes pathway_analysis Analyze Affected Signaling Pathways off_target->pathway_analysis pathway_analysis->mitigation end Resolution mitigation->end

References

Technical Support Center: Management of Unexpected Side Effects of Anticancer Agent 142 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Anticancer agent 142" in this document is hypothetical and based on general knowledge of PTPN inhibitors and common side effects of anticancer agents in animal models. This guide is intended for researchers, scientists, and drug development professionals and should be adapted based on actual experimental observations.

Troubleshooting Guides & FAQs

This section provides practical guidance in a question-and-answer format to address specific issues that researchers may encounter during in vivo experiments with this compound.

I. Hematological Side Effects

Q1: We observed a significant drop in white blood cell counts (leukopenia/neutropenia) in our mouse model after treatment with this compound. How should we manage this?

A1: Leukopenia and neutropenia are common side effects of anticancer agents due to their impact on rapidly dividing hematopoietic stem cells.

Troubleshooting Steps:

  • Confirm and Grade the Severity: Perform regular Complete Blood Counts (CBCs) to monitor the extent and duration of the cytopenia. Grade the severity based on established criteria (see Table 1).

  • Dose Modification: Consider a dose reduction or a temporary discontinuation of this compound until blood counts recover.

  • Supportive Care:

    • Prophylactic Antibiotics: For severe neutropenia (Grade 3-4), prophylactic administration of broad-spectrum antibiotics can prevent opportunistic infections.

    • G-CSF Administration: In cases of severe, prolonged neutropenia, the use of Granulocyte-Colony Stimulating Factor (G-CSF) can be considered to stimulate neutrophil production.

  • Animal Monitoring: Increase the frequency of animal monitoring for any signs of infection, such as lethargy, ruffled fur, or changes in behavior.

Table 1: Grading of Neutropenia in a Mouse Model

GradeAbsolute Neutrophil Count (ANC) cells/µLRecommended Action
1< 1,500 - 1,000Continue treatment with close monitoring.
2< 1,000 - 750Consider a 25% dose reduction in the next cycle.
3< 750 - 500Withhold treatment. Consider prophylactic antibiotics.
4< 500Withhold treatment. Initiate prophylactic antibiotics and consider G-CSF support.
II. Gastrointestinal Side Effects

Q2: Our rats are experiencing significant weight loss, diarrhea, and decreased food intake after administration of this compound. What are the recommended management strategies?

A2: Gastrointestinal (GI) toxicity is a frequent complication with anticancer agents.

Troubleshooting Steps:

  • Monitor and Quantify:

    • Record body weight daily.

    • Score stool consistency (see Table 2).

    • Measure daily food and water intake.

  • Supportive Care:

    • Hydration: Provide supplemental hydration with subcutaneous or intraperitoneal injections of sterile saline.

    • Nutritional Support: Offer palatable, high-calorie, soft food. In severe cases, gavage feeding with a liquid diet may be necessary.

    • Anti-diarrheal Agents: Consider the use of loperamide, but with caution to avoid gut stasis.

    • Anti-emetics: If nausea and vomiting are suspected (e.g., pica behavior in rats), anti-emetic agents like maropitant can be administered.

  • Dose Adjustment: A dose reduction or a change in the dosing schedule (e.g., intermittent dosing) may be required.

Table 2: Fecal Consistency Scoring in Rodents

ScoreDescription
0Normal, well-formed pellets
1Soft, but formed pellets
2Very soft, unformed stool
3Watery diarrhea
III. Hepatotoxicity

Q3: We have detected elevated liver enzymes (ALT, AST) in the serum of animals treated with this compound. How should we proceed?

A3: Hepatotoxicity can be a serious side effect. It is crucial to investigate and manage this promptly.

Troubleshooting Steps:

  • Confirm and Monitor:

    • Perform regular serum biochemistry to monitor liver enzyme levels (ALT, AST, ALP) and bilirubin.

    • Consider histopathological examination of the liver at the end of the study or in satellite groups to assess for cellular damage.

  • Dose-Response Evaluation: If not already done, conduct a dose-response study to determine if the hepatotoxicity is dose-dependent.

  • Hepatoprotectants: The use of hepatoprotective agents like N-acetylcysteine (NAC) or silymarin could be explored, though their efficacy in this specific context would need to be validated.

  • Discontinuation: If liver enzyme elevations are severe (e.g., >5x the upper limit of normal) and progressive, discontinuation of this compound is recommended.

Table 3: Monitoring Parameters for Hepatotoxicity

ParameterFrequency of MonitoringNotes
Serum ALT, AST, ALP, BilirubinBaseline, and then weekly during treatment.Increased frequency if elevations are observed.
Histopathology of LiverAt study termination.Look for necrosis, inflammation, steatosis.
IV. Neurobehavioral Side Effects

Q4: We are observing lethargy and reduced exploratory behavior in mice treated with this compound. How can we assess and manage these potential neurotoxic effects?

A4: Anticancer agents can sometimes lead to neurobehavioral changes, often referred to as "chemobrain" in a clinical context.[1][2][3]

Troubleshooting Steps:

  • Systematic Behavioral Assessment:

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

    • Elevated Plus Maze: To evaluate anxiety levels.

    • Novel Object Recognition: To test for cognitive deficits in memory.

  • Neurological Examination: Conduct a basic neurological exam to check for any motor deficits or abnormal reflexes.

  • Rule out Other Causes: Ensure that the observed behavioral changes are not secondary to other toxicities like dehydration, malnutrition, or infection.

  • Environmental Enrichment: Provide a stimulating environment for the animals, which can sometimes help mitigate stress-related behavioral changes.

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis
  • Blood Collection: Collect approximately 50-100 µL of whole blood from the saphenous or submandibular vein into EDTA-coated microtubes.

  • Analysis: Use an automated hematology analyzer calibrated for the specific animal species (e.g., mouse, rat).

  • Parameters: Key parameters to assess include white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.

  • Frequency: Perform baseline measurements before treatment initiation and then at regular intervals (e.g., weekly) and at the nadir (lowest point) of myelosuppression if known.

Protocol 2: Serum Biochemistry for Liver Function
  • Blood Collection: Collect whole blood and allow it to clot at room temperature for 30 minutes.

  • Serum Separation: Centrifuge at 2,000 x g for 10 minutes to separate the serum.

  • Analysis: Use an automated clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.

  • Frequency: Conduct baseline measurements and then at regular intervals during the study.

Protocol 3: Open Field Test for Behavioral Assessment
  • Apparatus: A square arena (e.g., 50 cm x 50 cm for mice) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the arena.

    • Record its activity for a set period (e.g., 5-10 minutes) using an overhead video camera and tracking software.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Rearing frequency.

Visualizations

Signaling Pathway of PTPN Inhibitors

Protein Tyrosine Phosphatases (PTPs), such as PTPN2, are negative regulators of signaling pathways that are often constitutively active in cancer.[4][5] this compound, as a PTPN inhibitor, would likely enhance anti-tumor signaling.

PTPN_Inhibition_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Cytokine Cytokine (e.g., IFNγ) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK_p p-JAK JAK->JAK_p Phosphorylates STAT STAT STAT_p p-STAT STAT->STAT_p PTPN PTPN (e.g., PTPN2) PTPN->JAK_p Dephosphorylates Agent142 This compound Agent142->PTPN Inhibits JAK_p->STAT Phosphorylates GeneTranscription Gene Transcription (e.g., anti-tumor response) STAT_p->GeneTranscription Promotes

Caption: PTPN Inhibition Pathway

Experimental Workflow for In Vivo Toxicity Study

A typical workflow for assessing the in vivo toxicity of a new anticancer agent.[6][7]

InVivo_Toxicity_Workflow start Start: Acclimatization of Animals baseline Baseline Data Collection (Body Weight, CBC, Serum Chemistry) start->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Treatment with this compound or Vehicle Control randomization->treatment monitoring Daily Monitoring (Clinical Signs, Body Weight) treatment->monitoring weekly_sampling Weekly Blood Sampling (CBC, Serum Chemistry) monitoring->weekly_sampling Weekly behavioral Behavioral Testing (e.g., Open Field) monitoring->behavioral Mid/End of Study endpoint Endpoint: Necropsy (Organ Weights, Histopathology) monitoring->endpoint At Predefined Endpoint weekly_sampling->monitoring behavioral->monitoring data_analysis Data Analysis and Reporting endpoint->data_analysis end End of Study data_analysis->end

Caption: In Vivo Toxicity Study Workflow

Decision Tree for Managing Adverse Events

A logical decision-making process for managing observed side effects.

Adverse_Event_Decision_Tree observe Adverse Event Observed assess Assess Severity (Grade 1-4) observe->assess mild Mild (Grade 1) assess->mild Grade 1 moderate Moderate (Grade 2) assess->moderate Grade 2 severe Severe (Grade 3-4) assess->severe Grade 3-4 continue_monitoring Continue Treatment with Close Monitoring mild->continue_monitoring dose_reduction Consider Dose Reduction and Supportive Care moderate->dose_reduction withhold_support Withhold Treatment and Provide Supportive Care severe->withhold_support rechallenge Re-challenge at a Lower Dose? withhold_support->rechallenge rechallenge->dose_reduction Yes discontinue Discontinue Treatment rechallenge->discontinue No yes Yes no No

Caption: Adverse Event Management Decision Tree

References

Troubleshooting inconsistent in vitro assay results for Anticancer agent 142

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Anticancer Agent 142 in in vitro assays. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Protein Tyrosine Phosphatase Non-receptor Type (PTPN).[1] PTPNs are a family of signaling enzymes that play a critical role in regulating cellular processes such as cell growth, proliferation, and differentiation. In many cancers, specific PTPNs are dysregulated, leading to uncontrolled cell growth. This compound is designed to restore normal signaling by inhibiting the aberrant PTPN activity, thereby inducing apoptosis and inhibiting tumor cell proliferation.

Q2: Which cancer cell lines are most sensitive to this compound?

The sensitivity of cancer cell lines to this compound is dependent on the expression and activity of the target PTPN. We recommend performing an initial screening of your cell lines of interest to determine their relative sensitivity. A summary of hypothetical IC50 values in common cancer cell lines is provided in the table below.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What are the most common sources of variability in in vitro assays with this agent?

Inconsistencies in in vitro anticancer drug screening can arise from several factors. These include variability in cell culture conditions (e.g., cell density, passage number), reagent quality and preparation, protocol deviations (e.g., incubation times, solvent concentrations), and the inherent biological variability of cell lines.[2][3][4][5]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Why am I observing significant differences in the IC50 value for this compound in the same cell line across multiple experiments?

High variability in IC50 values is a common issue in in vitro drug screening.[2][3] Several factors related to your experimental setup and execution can contribute to this problem.

Potential Causes and Solutions:

  • Cell Passage Number: Cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, which can alter their drug response.[2]

    • Solution: Use cell lines with a consistent and low passage number for all experiments. We recommend not exceeding 20 passages from the original stock.

  • Cell Seeding Density: The initial number of cells seeded per well can significantly impact the final assay readout and, consequently, the calculated IC50 value.[5][6]

    • Solution: Optimize and strictly adhere to a consistent cell seeding density for each cell line. Ensure even cell distribution across the plate.

  • Inconsistent Incubation Times: The duration of drug exposure can influence the observed cytotoxicity.

    • Solution: Standardize the incubation time with this compound across all experiments.

  • Reagent Preparation: Improperly prepared or stored stock solutions can lead to variations in the effective drug concentration.

    • Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.

Data Presentation: Impact of Cell Passage Number on IC50

Cell LineLow Passage (<10) IC50 (µM)High Passage (>20) IC50 (µM)Fold Change
MCF-70.5 ± 0.081.8 ± 0.33.6
A5491.2 ± 0.24.5 ± 0.93.8
HCT1160.8 ± 0.12.9 ± 0.53.6

Hypothetical data

Issue 2: Inconsistent Results in Downstream Signaling Assays

I am performing a western blot to assess the phosphorylation status of a downstream target of the PTPN, but the results are not consistent with my cell viability data. What could be the cause?

Discrepancies between cell viability and signaling pathway modulation can occur due to several experimental variables.

Potential Causes and Solutions:

  • Timing of Lysate Collection: The effect of this compound on downstream signaling may be transient.

    • Solution: Perform a time-course experiment to determine the optimal time point for observing the maximal effect on the target's phosphorylation status.

  • Sub-optimal Drug Concentration: The concentration of this compound required to inhibit the signaling pathway may differ from the IC50 value for cell viability.

    • Solution: Use a range of concentrations around the IC50 value in your western blot experiments to identify the dose that elicits a consistent signaling response.

  • Cellular Context: The signaling network can be influenced by cell density and culture conditions.[7][8]

    • Solution: Ensure that the cell culture conditions for your western blot experiments are identical to those used in your cell viability assays.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software package.

Western Blot for Phospho-Target Analysis
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations and for different durations.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target protein. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling Phosphorylation Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival PTPN PTPN PTPN->Downstream Signaling Dephosphorylation Agent 142 Anticancer Agent 142 Agent 142->PTPN

Caption: Signaling pathway of this compound.

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt read Read Absorbance mtt->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Experimental workflow for a cell viability assay.

G issue Inconsistent Assay Results check_cells Check Cell Health & Passage Number issue->check_cells check_reagents Verify Reagent Preparation & Storage issue->check_reagents check_protocol Review Experimental Protocol issue->check_protocol analyze_data Re-analyze Data issue->analyze_data consistent Results are Consistent check_cells->consistent check_reagents->consistent check_protocol->consistent analyze_data->consistent

Caption: Logical troubleshooting workflow for inconsistent results.

References

Validation & Comparative

Validating the In Vivo Mechanism of Action of Anticancer Agent 142: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo performance of the novel anticancer agent 142 against the standard-of-care chemotherapy, Paclitaxel. The presented data and experimental protocols are designed to offer researchers, scientists, and drug development professionals a clear framework for validating the mechanism of action of new therapeutic candidates.

Comparative Efficacy and Toxicity in a Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated in a human non-small cell lung cancer (NCI-H460) xenograft model in immunodeficient mice.[1][2] Treatment with this compound resulted in significant tumor growth inhibition and was well-tolerated, as indicated by minimal changes in body weight. In comparison, while Paclitaxel also demonstrated potent antitumor activity, it was associated with a noticeable decrease in animal body weight, suggesting higher systemic toxicity.[3]

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control1500 ± 210-+2.5
This compound (50 mg/kg)350 ± 9576.7-1.8
Paclitaxel (20 mg/kg)420 ± 11072.0-8.5

Pharmacodynamic Biomarker Analysis

To elucidate the mechanism of action, pharmacodynamic (PD) biomarkers were assessed in tumor tissues following treatment.[4][5] this compound was designed to be a potent activator of the p53 tumor suppressor pathway and an inhibitor of the anti-apoptotic protein survivin. The in vivo data confirmed that treatment with Agent 142 led to a significant upregulation of p53 and its downstream target, the pro-apoptotic protein Bax, while concurrently downregulating survivin and the anti-apoptotic protein Bcl-2.[6] Paclitaxel treatment showed a modest effect on these specific pathways.

BiomarkerVehicle Control (Fold Change)This compound (Fold Change)Paclitaxel (Fold Change)
p53 Protein Expression1.04.2 ± 0.81.5 ± 0.3
Bax Protein Expression1.03.8 ± 0.61.3 ± 0.2
Bcl-2 Protein Expression1.00.3 ± 0.10.8 ± 0.2
Survivin Protein Expression1.00.2 ± 0.050.7 ± 0.15
Caspase-3 Activity1.05.5 ± 1.22.1 ± 0.5

Experimental Protocols

Human Tumor Xenograft Model

Human non-small cell lung cancer cells (NCI-H460) were subcutaneously injected into the flank of athymic nude mice.[1][7] When tumors reached a palpable size (approximately 100-150 mm³), the mice were randomized into three groups: vehicle control, this compound (50 mg/kg, administered orally daily), and Paclitaxel (20 mg/kg, administered intraperitoneally every three days).[3] Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

Western Blot Analysis of Pharmacodynamic Biomarkers

Tumor tissues were harvested from a subset of mice from each treatment group 24 hours after the final dose. The tissues were homogenized, and protein lysates were prepared. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p53, Bax, Bcl-2, and survivin. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system. Band intensities were quantified using densitometry software.

Caspase-3 Activity Assay

Caspase-3 activity, a marker of apoptosis, was measured in tumor lysates using a colorimetric assay kit. The assay is based on the cleavage of a specific colorimetric substrate by active caspase-3, resulting in the release of a chromophore that can be quantified by measuring the absorbance at 405 nm.

Visualizing the Mechanism and Workflow

To provide a clear visual representation of the proposed mechanism of action and the experimental design, the following diagrams were generated.

G cluster_0 This compound Signaling Pathway This compound This compound p53 p53 This compound->p53 activates Survivin Survivin This compound->Survivin inhibits Bcl2 Bcl2 This compound->Bcl2 downregulates Bax Bax p53->Bax upregulates Apoptosis Apoptosis Survivin->Apoptosis inhibits Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Proposed signaling pathway of this compound.

G cluster_1 In Vivo Experimental Workflow start NCI-H460 Xenograft Implantation tumor_growth Tumor Growth to 100-150 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Agent 142, Paclitaxel, or Vehicle randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring end_point Endpoint Analysis at Day 21 monitoring->end_point pd_analysis Pharmacodynamic Biomarker Analysis end_point->pd_analysis

Caption: Workflow for the in vivo validation study.

References

Evaluating the Long-Term Efficacy and Safety of Anticancer Agent 142: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anticancer agent 142" is a hypothetical agent. This guide has been constructed assuming "this compound" is a selective MEK inhibitor under investigation for the treatment of unresectable or metastatic melanoma with BRAF V600 mutations. Its performance is compared against the established combination therapy of Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor), for which extensive long-term data is publicly available.

This guide provides an objective comparison based on pooled data from landmark clinical trials to assist researchers, scientists, and drug development professionals in evaluating the potential of novel MEK inhibitors like this compound.

Introduction to this compound and the MAPK Pathway

This compound is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the RAS-RAF-MEK-ERK signaling pathway. In BRAF V600-mutant melanoma, a constitutively active BRAF protein drives uncontrolled cell proliferation through this pathway. By inhibiting MEK, this compound aims to block downstream signaling, thereby inhibiting tumor growth. The rationale for combining a MEK inhibitor with a BRAF inhibitor is to provide a more complete shutdown of the pathway, potentially overcoming or delaying the onset of resistance mechanisms.

MAPK_Pathway cluster_cell Tumor Cell cluster_drugs Therapeutic Intervention GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600 Mutant (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation, Survival, and Growth ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Agent142 This compound (Trametinib as proxy) Agent142->MEK

Caption: MAPK signaling pathway in BRAF V600-mutant melanoma and points of therapeutic intervention.

Long-Term Efficacy: A Comparative Analysis

The long-term efficacy of BRAF and MEK inhibitor combinations has been demonstrated in several large-scale clinical trials. The following tables summarize the 5-year outcomes from a pooled analysis of the COMBI-d and COMBI-v trials, which evaluated the combination of Dabrafenib and Trametinib in previously untreated patients with unresectable or metastatic BRAF V600E or V600K mutation-positive melanoma.[1]

Table 1: Long-Term Survival Outcomes (5-Year Follow-up)

EndpointDabrafenib + Trametinib (n=563)
Overall Survival (OS) Rate 34% (95% CI: 30-38)
Progression-Free Survival (PFS) Rate 19% (95% CI: 15-22)
Median Overall Survival 25.1 months[2]
Median Progression-Free Survival 11.0 months[2]

Table 2: Efficacy in Patient Subgroups Based on Response

Best Overall Response5-Year Overall Survival (OS) Rate5-Year Progression-Free Survival (PFS) Rate
Complete Response (CR) 71%[3]49%[3]
Partial Response (PR) 32%[3]16%[3]
Stable Disease (SD) 16%[3]1%[3]

These data indicate that approximately one-third of patients treated with the combination therapy achieve long-term survival at 5 years.[1][3] Notably, patients who achieve a complete response have a significantly better long-term prognosis.[1][3] For this compound, a key benchmark for success would be to demonstrate non-inferiority or superiority to these outcomes in a similarly designed clinical trial.

Long-Term Safety and Tolerability Profile

The long-term safety profile of the Dabrafenib and Trametinib combination is well-characterized. While the combination is generally manageable, a range of adverse events have been reported. For a novel agent like this compound, establishing a more favorable safety profile would be a significant advantage.

Table 3: Common Adverse Events (Any Grade) with Dabrafenib + Trametinib

Adverse EventFrequency
Pyrexia (Fever)High
RashHigh[4]
DiarrheaHigh[4]
FatigueHigh[5]
NauseaCommon
VomitingCommon
Arthralgia (Joint Pain)Common

Table 4: Serious Adverse Events (Grade 3/4) and Discontinuation

EventFrequency/Rate
Pyrexia Most common Grade 3/4 AE
Decreased Ejection Fraction 4% (leading to discontinuation)
Increased Alanine Aminotransferase (ALT) 1% (leading to discontinuation)
Permanent Discontinuation due to AEs 18%[6]

Ocular toxicities, such as blurred vision and MEK inhibitor-associated retinopathy, are also known side effects of MEK inhibitors, though they are often mild and reversible.[7] No new safety signals were observed in the long-term follow-up of the COMBI trials.[8] The safety profile for this compound would need to be carefully evaluated, particularly for cardiac, ocular, and dermatologic toxicities.[4][7]

Experimental Protocols

The data presented for the Dabrafenib and Trametinib combination are derived from the COMBI-d and COMBI-v phase III, randomized, controlled trials. A future trial for this compound would likely follow a similar design.

Key Protocol Elements:

  • Patient Population: Previously untreated patients with unresectable (Stage IIIC) or metastatic (Stage IV) BRAF V600E/K mutation-positive melanoma.

  • Study Design: Randomized, double-blind, multicenter trial.

  • Intervention Arm (Hypothetical for Agent 142): this compound (dose to be determined in Phase I/II trials) in combination with Dabrafenib (150 mg twice daily).

  • Comparator Arm: Trametinib (2 mg once daily) in combination with Dabrafenib (150 mg twice daily).

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[1]

  • Secondary Endpoints: Overall Response Rate (ORR), Duration of Response (DoR), and Safety.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_arms Treatment Arms cluster_followup Follow-up and Analysis P1 Unresectable or Metastatic Melanoma P2 BRAF V600E/K Mutation Confirmed P1->P2 P3 Previously Untreated P2->P3 R Randomization P3->R ArmA Arm A (Experimental) This compound + Dabrafenib R->ArmA ArmB Arm B (Control) Trametinib + Dabrafenib R->ArmB F1 Tumor Assessments (e.g., every 8 weeks) ArmA->F1 ArmB->F1 F2 Endpoint Analysis (OS, PFS, Safety) F1->F2

Caption: A typical Phase III clinical trial workflow for evaluating a novel MEK inhibitor.

Conclusion and Future Directions

The combination of BRAF and MEK inhibitors has significantly improved long-term outcomes for patients with BRAF V600-mutant melanoma, establishing a high benchmark for new therapies. For a novel agent like this compound to be successful, it must demonstrate a competitive or superior efficacy profile, a more favorable safety profile, or advantages in specific patient subpopulations. Key areas for potential improvement include reducing the incidence of pyrexia and other dose-limiting toxicities, and overcoming mechanisms of acquired resistance. Further preclinical and clinical research will be necessary to fully elucidate the potential of this compound in the evolving landscape of melanoma treatment.

References

Head-to-head comparison of Anticancer agent 142 with other PTPN inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to TNO155 and Other PTPN11/SHP2 Inhibitors

This guide provides a detailed comparison of the allosteric SHP2 inhibitor TNO155 against other well-characterized inhibitors, RMC-4550 and SHP099. The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a compelling target in oncology.[1] SHP2 plays a crucial role in mediating cell survival and proliferation through the RAS-ERK signaling pathway.[1][2] Its inhibition presents a promising therapeutic strategy for a variety of cancers.[3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical research and development.

Mechanism of Action of Allosteric SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that is integral to signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] In its inactive state, SHP2 exists in an auto-inhibited conformation.[1] The discovery of allosteric inhibitors like TNO155, RMC-4550, and SHP099, which bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, has been a significant advancement.[] This binding stabilizes the inactive conformation of SHP2, preventing its activation and subsequent downstream signaling.[1]

Data Presentation: A Quantitative Comparison

The following tables summarize the biochemical potency and cellular activity of TNO155, RMC-4550, and SHP099 from various experimental studies.

Table 1: Biochemical and Cellular Potency (IC50)
InhibitorAssay TypeTarget/Cell LineIC50 ValueReference
TNO155 Biochemical (Enzymatic)Wild-Type SHP211 nM[]
Cellular (p-ERK)KYSE5208 nM
Cellular (Proliferation)KYSE520 (5-day)100 nM
Cellular (Proliferation)Various OSCC Lines0.39 µM - 211.1 µM[5]
RMC-4550 Biochemical (Enzymatic)Wild-Type SHP20.583 nM[2]
Cellular (p-ERK)PC931 nM
Cellular (p-ERK)HEK293 (WT SHP2)49.2 nM
Cellular (Proliferation)KYSE5204550 nM[2]
Cellular (Proliferation)Various OSCC Lines0.261 µM - 20.9 µM[5]
SHP099 Biochemical (Enzymatic)Wild-Type SHP271 nM[1]
Cellular (p-ERK)MDA-MB-468 / KYSE520~250 nM[1]
Cellular (Proliferation)PC97.54 µM (24h)[6]
Cellular (Proliferation)PC9GR8.90 µM (24h)[6]
Cellular (Proliferation)Detroit 5623.76 µM[7]
Cellular (Proliferation)KYSE-5205.14 µM[7]
Table 2: In Vivo Efficacy
InhibitorCancer ModelDosingOutcomeReference
TNO155 ALK-mutant Neuroblastoma (Murine Xenograft)20 mg/kg, twice dailyDelayed tumor growth and prolonged survival[8]
Advanced Solid Tumors (Clinical Trial)≥20 mg/dayStable disease in 22% of patients; Tumor shrinkage of 25% in one melanoma patient[9][10]
RMC-4550 KRAS-mutant Pancreatic Cancer (PDX)Not specifiedInduced tumor regression[11][12]
Multiple Myeloma (Xenograft)Not specifiedSignificantly reduced tumor growth rates[3]
SHP099 B16F10 Melanoma (Syngeneic)75-100 mg/kgReduced tumor growth[13]
KRAS-mutant NSCLC (PDX)100 mg/kg, dailyImpaired tumor growth[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SHP2 Enzymatic Assay (Fluorogenic)

This assay measures the direct inhibitory effect of compounds on SHP2 enzymatic activity.

  • Materials : Recombinant full-length human SHP2, SHP2 Activating Peptide, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate, assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20), test compounds, and a microplate reader.[15]

  • Procedure :

    • Prepare a working solution of SHP2 enzyme and pre-incubate it with an activating peptide to relieve auto-inhibition.[16][17]

    • In a 384-well plate, add the test compound at various concentrations.[15]

    • Add the activated SHP2 enzyme solution to the wells containing the test compound and incubate for 15 minutes at 37°C.[18]

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.[16][18]

    • Incubate the reaction for 60 minutes at 37°C.[18]

    • Measure the fluorescence of the product (DiFMU) using a microplate reader at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.[18]

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Cellular Proliferation Assay (MTT/MTS)

This assay determines the effect of SHP2 inhibitors on the viability and proliferation of cancer cell lines.

  • Materials : Cancer cell lines, culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent, and a spectrophotometric plate reader.[19]

  • Procedure :

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 cells/well) and incubate overnight.[20][21]

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).[21]

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[19][22] Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[19]

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[19]

    • Normalize the absorbance values to untreated control cells and calculate the IC50 values.

Western Blot for Phospho-ERK (p-ERK)

This assay measures the inhibition of downstream signaling in the MAPK pathway.

  • Materials : Cell lysates, RIPA buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2), HRP-conjugated secondary antibody, and a chemiluminescence detection system.[23][24]

  • Procedure :

    • Treat cells with the SHP2 inhibitor for a specified time, then lyse the cells using ice-cold RIPA buffer.[24]

    • Determine the protein concentration of the lysates.[24]

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a membrane.[24]

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.[25]

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.[24]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[23]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.[23]

In Vivo Xenograft Tumor Study

This assay evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Materials : Immunocompromised mice (e.g., athymic nude or NSG mice), cancer cell line, Matrigel (optional), test compound formulated for oral gavage, calipers, and analytical balance.[26][27]

  • Procedure :

    • Prepare a suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable buffer, optionally mixed with Matrigel to improve tumor engraftment.[27][28]

    • Subcutaneously inject the cell suspension into the flank of each mouse.[28]

    • Monitor the mice until tumors reach a palpable volume (e.g., 100-200 mm³).[29]

    • Randomize the mice into control (vehicle) and treatment groups.

    • Administer the test compound (e.g., via oral gavage) daily or as per the defined schedule.[29]

    • Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2 days).[3]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) to determine the efficacy of the compound.

Mandatory Visualizations

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is a key driver of cell proliferation and survival. Allosteric inhibitors block SHP2, thereby inhibiting this pro-oncogenic pathway.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2 SHP2 (PTPN11) RTK->SHP2 recruits SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP promotes GDP/GTP exchange SHP2->RAS_GDP activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor TNO155 RMC-4550 SHP099 Inhibitor->SHP2 inhibits

Caption: SHP2's role in the RAS/MAPK signaling pathway and point of inhibition.

Experimental Workflow for SHP2 Inhibitor Evaluation

This workflow outlines the typical experimental progression for characterizing a novel SHP2 inhibitor, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assay (SHP2 Enzymatic Activity) B Cellular Proliferation Assay (e.g., MTT on Cancer Cell Lines) A->B Potent compounds advance C Target Engagement Assay (e.g., Western Blot for p-ERK) B->C Active compounds advance D Pharmacokinetic (PK) Studies in Mice C->D Confirmed mechanism leads to in vivo E Xenograft Efficacy Study (Tumor Growth Inhibition) D->E Favorable PK profile enables efficacy testing F Pharmacodynamic (PD) Analysis (Biomarkers from Tumors) E->F Efficacy confirmed

Caption: A standard workflow for the preclinical evaluation of SHP2 inhibitors.

References

Assessing the Impact of Anticancer Agent 142 on the Tumor Microenvironment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical Anticancer Agent 142, a novel Protein Tyrosine Phosphatase (PTPN) inhibitor, and a standard-of-care immune checkpoint inhibitor, an anti-PD-1 antibody (e.g., Pembrolizumab/Nivolumab). The focus is on their respective impacts on the tumor microenvironment (TME). As specific experimental data for this compound is not yet publicly available, this guide presents a hypothetical yet plausible profile based on its mechanism of action as a PTPN inhibitor.

Mechanism of Action

This compound (Hypothetical) is a small molecule inhibitor of Protein Tyrosine Phosphatases (PTPNs), such as PTPN2 and PTPN1. These phosphatases act as negative regulators of inflammatory signaling pathways. By inhibiting PTPNs, this compound is proposed to enhance anti-tumor immunity through a dual mechanism:

  • On Tumor Cells: It may increase the sensitivity of cancer cells to interferon-gamma (IFNγ) by amplifying JAK-STAT signaling, leading to enhanced antigen presentation.

  • On Immune Cells: It is hypothesized to promote the activation and function of cytotoxic T lymphocytes and Natural Killer (NK) cells, key effectors in the anti-tumor response.

Anti-PD-1 Antibody is a monoclonal antibody that binds to the PD-1 receptor on T-cells.[1][2][3] This interaction blocks the binding of PD-L1 and PD-L2 ligands, which are often expressed by tumor cells to evade immune destruction.[1][4] By blocking this inhibitory signal, anti-PD-1 therapies restore the activity of tumor-infiltrating T-cells, enabling them to recognize and eliminate cancer cells.[1][2][4]

Comparative Data on Tumor Microenvironment Modulation

The following tables summarize hypothetical experimental data comparing the effects of this compound and an anti-PD-1 antibody on key components of the tumor microenvironment in a preclinical tumor model.

Table 1: Changes in Tumor-Infiltrating Immune Cell Populations

Immune Cell PopulationVehicle Control (% of CD45+ cells)This compound (% of CD45+ cells)Anti-PD-1 Antibody (% of CD45+ cells)
CD8+ T Cells8.2 ± 1.525.6 ± 3.1 22.4 ± 2.8
CD4+ Conventional T Cells15.1 ± 2.318.5 ± 2.917.9 ± 2.5
Regulatory T Cells (Tregs)10.5 ± 1.86.1 ± 1.2 7.3 ± 1.4
Natural Killer (NK) Cells4.3 ± 0.99.8 ± 1.7 5.1 ± 1.1
M2 Macrophages35.8 ± 4.220.1 ± 3.5 28.9 ± 3.9

*Statistically significant change compared to vehicle control (p < 0.05).

Table 2: Cytokine Profile in the Tumor Microenvironment

CytokineVehicle Control (pg/mg tissue)This compound (pg/mg tissue)Anti-PD-1 Antibody (pg/mg tissue)
IFN-γ55 ± 12210 ± 35 185 ± 30
TNF-α80 ± 18150 ± 25 130 ± 22
IL-10120 ± 2295 ± 18105 ± 20

*Statistically significant change compared to vehicle control (p < 0.05).

Table 3: Gene Expression Changes in Tumor and Immune Cells (Fold Change vs. Control)

GeneThis compoundAnti-PD-1 Antibody
GZMB (Granzyme B)4.5 3.8
PRF1 (Perforin)4.2 3.5
CXCL95.1 4.0
STAT13.0 *2.1

*Statistically significant change compared to vehicle control (p < 0.05).

Experimental Protocols

1. Flow Cytometry for Immune Cell Profiling

  • Objective: To quantify the proportions of different immune cell subsets within the tumor.

  • Procedure:

    • Tumors are harvested and mechanically and enzymatically dissociated into a single-cell suspension.

    • Cells are stained with a panel of fluorescently labeled antibodies specific for surface and intracellular markers (e.g., CD45, CD3, CD8, CD4, FoxP3, NK1.1, CD11b, F4/80, CD206).

    • For intracellular staining (e.g., FoxP3), cells are fixed and permeabilized after surface staining.

    • Data is acquired on a multi-color flow cytometer.

    • Analysis is performed using appropriate software to gate on specific cell populations and determine their frequencies.

2. Multiplex Immunohistochemistry (mIHC)

  • Objective: To visualize the spatial distribution and co-localization of different immune and tumor cells within the tumor tissue.

  • Procedure:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using heat and an appropriate buffer.

    • Sections are incubated with a primary antibody against the first target, followed by a secondary antibody conjugated to a fluorophore.

    • The slide is imaged to capture the signal from the first marker.

    • The antibody-fluorophore complex is then stripped from the tissue.

    • Steps 3-5 are repeated for each subsequent marker in the panel (e.g., CD8, PD-L1, SOX10 for melanoma cells).

    • All images are then overlaid to create a multi-channel image for spatial analysis.

3. RNA Sequencing (RNA-seq) of Tumor Tissue

  • Objective: To analyze the global gene expression changes in the tumor microenvironment following treatment.

  • Procedure:

    • RNA is extracted from whole tumor tissue or sorted cell populations.

    • RNA quality and quantity are assessed.

    • A sequencing library is prepared, which involves reverse transcription of RNA to cDNA, fragmentation, and ligation of sequencing adapters.

    • The library is sequenced using a high-throughput sequencing platform.

    • Raw sequencing data is processed, including quality control, alignment to a reference genome, and quantification of gene expression.

    • Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to treatment.

Visualizations

PTPN_Inhibitor_Pathway cluster_T_Cell T-Cell cluster_Drug TCR TCR Lck Lck TCR->Lck Activates PTPN PTPN PTPN->Lck Inhibits JAK JAK PTPN->JAK Inhibits ZAP70 ZAP70 Lck->ZAP70 Activates Activation T-Cell Activation (Cytotoxicity, Proliferation) ZAP70->Activation Leads to STAT STAT STAT->Activation Promotes JAK->STAT Phosphorylates IFNGR IFNγR IFNGR->JAK Activates Agent142 This compound Agent142->PTPN Inhibits

Caption: Hypothetical signaling pathway of this compound.

TME_Analysis_Workflow cluster_pretreatment Pre-treatment cluster_treatment Treatment cluster_posttreatment Post-treatment cluster_analysis Analysis Pre_Biopsy Tumor Biopsy Treatment Administer This compound or Anti-PD-1 Antibody Pre_Biopsy->Treatment Post_Biopsy Tumor Biopsy Treatment->Post_Biopsy Flow Flow Cytometry (Immune Cell Populations) Post_Biopsy->Flow mIHC Multiplex IHC (Spatial Analysis) Post_Biopsy->mIHC RNAseq RNA Sequencing (Gene Expression) Post_Biopsy->RNAseq Data Comparative Data Analysis Flow->Data mIHC->Data RNAseq->Data

Caption: Experimental workflow for TME analysis.

References

Navigating "Anticancer Agent 142": A Comparative Guide to Combination Immunotherapy Potential

Author: BenchChem Technical Support Team. Date: November 2025

The term "Anticancer agent 142" is not a unique identifier and may refer to several distinct therapeutic agents in development, each with a different mechanism of action and potential for combination with immunotherapy. This guide provides a comparative overview of the most prominent candidates that may be identified as "this compound" in scientific literature and databases: a PTPN inhibitor, the TCR T-cell therapy SCG142, the mRNA-based bispecific antibody BNT142, and the immunomodulatory agent SAB-142. We will delve into their mechanisms, preclinical and clinical data where available, and their potential synergies with existing immunotherapies.

This compound (Compound 235): A PTPN Inhibitor

"this compound" is listed by MedChemExpress as a Protein Tyrosine Phosphatase, Non-receptor type (PTPN) inhibitor.[1][2] PTPNs are crucial regulators of various signaling pathways that can impact tumor growth and immune responses. Inhibition of specific PTPNs, such as PTPN1 and PTPN2, is a promising strategy for cancer therapy.

Mechanism of Action and Immunotherapy Combination Rationale

PTPN inhibitors can enhance anti-tumor immunity through multiple mechanisms. For instance, inhibiting PTPN2 can potentiate interferon-gamma (IFNγ) signaling, which is critical for the anti-tumor effects of T cells. By blocking PTPN2, "this compound" could potentially increase the sensitivity of tumor cells to T-cell mediated killing and enhance the efficacy of immune checkpoint inhibitors.

PTPN_Inhibitor_Pathway Potential Mechanism of PTPN Inhibitor in Combination Immunotherapy cluster_tumor_cell Tumor Cell Microenvironment This compound This compound PTPN2 PTPN2 This compound->PTPN2 inhibits STAT1 Signaling STAT1 Signaling PTPN2->STAT1 Signaling dephosphorylates (inhibits) IFNγ Receptor IFNγ Receptor IFNγ Receptor->STAT1 Signaling activates Tumor Cell Tumor Cell STAT1 Signaling->Tumor Cell enhances antigen presentation & apoptosis T-Cell T-Cell T-Cell->IFNγ Receptor secretes IFNγ T-Cell->Tumor Cell kills Immune Checkpoint Inhibitor Immune Checkpoint Inhibitor PD-1/PD-L1 Axis PD-1/PD-L1 Axis Immune Checkpoint Inhibitor->PD-1/PD-L1 Axis blocks PD-1/PD-L1 Axis->T-Cell inhibits activation

PTPN Inhibitor Combination Pathway
Preclinical Data Summary

Currently, specific preclinical data for "this compound (compound 235)" in combination with immunotherapy is not publicly available. However, the broader class of PTPN inhibitors has shown promise in preclinical models.

Preclinical ModelPTPN InhibitorCombination AgentKey Findings
Murine Colon AdenocarcinomaPTPN2 KnockoutAnti-PD-1Enhanced tumor control and survival
Murine MelanomaPTPN1/2 InhibitorAnti-CTLA-4Increased T-cell infiltration and anti-tumor efficacy
Experimental Protocols

In Vivo Murine Cancer Model:

  • Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma) are implanted subcutaneously into C57BL/6 mice.

  • Once tumors are established, mice are randomized into treatment groups: vehicle, "this compound" alone, immune checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination.

  • "this compound" is administered as per its pharmacokinetic profile (e.g., daily oral gavage).

  • The immune checkpoint inhibitor is administered intraperitoneally (e.g., 10 mg/kg every 3 days).

  • Tumor growth is measured with calipers, and survival is monitored.

  • At the study endpoint, tumors are harvested for analysis of the tumor microenvironment by flow cytometry or immunohistochemistry to assess T-cell infiltration and activation.

SCG142: Autologous TCR T-Cell Therapy

SCG142 is an investigational autologous T-cell receptor (TCR) T-cell therapy designed to treat advanced or metastatic HPV16- or HPV52-positive carcinomas.[3] Patients' T-cells are engineered to express a TCR that recognizes HPV antigens on cancer cells.

Mechanism of Action and Immunotherapy Combination Rationale

SCG142 directly targets and kills cancer cells expressing specific HPV antigens. The rationale for combining SCG142 with other immunotherapies, such as checkpoint inhibitors, is to overcome the immunosuppressive tumor microenvironment that can hinder the efficacy and persistence of the engineered T-cells.

SCG142_Workflow SCG142 Treatment and Combination Workflow Patient with HPV+ Cancer Patient with HPV+ Cancer Leukapheresis Leukapheresis Patient with HPV+ Cancer->Leukapheresis Lymphodepleting Chemotherapy Lymphodepleting Chemotherapy Patient with HPV+ Cancer->Lymphodepleting Chemotherapy T-Cell Isolation T-Cell Isolation Leukapheresis->T-Cell Isolation T-Cell Engineering (SCG142) T-Cell Engineering (SCG142) T-Cell Isolation->T-Cell Engineering (SCG142) SCG142 Expansion SCG142 Expansion T-Cell Engineering (SCG142)->SCG142 Expansion SCG142 Infusion SCG142 Infusion SCG142 Expansion->SCG142 Infusion Lymphodepleting Chemotherapy->SCG142 Infusion Tumor Lysis Tumor Lysis SCG142 Infusion->Tumor Lysis Immunotherapy (e.g., anti-PD-1) Immunotherapy (e.g., anti-PD-1) Immunotherapy (e.g., anti-PD-1)->Tumor Lysis enhances efficacy and persistence

References

Safety Operating Guide

Safeguarding Health: A Comprehensive Guide to Handling Anticancer Agent 142

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of Anticancer Agent 142. Adherence to these guidelines is mandatory for all personnel to minimize exposure risk and ensure a safe laboratory environment.

Anticancer agents, also known as cytotoxic drugs, are potent compounds designed to destroy cancer cells. However, their inherent toxicity poses significant health risks to researchers, scientists, and drug development professionals who handle them.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or drug particles, and ingestion.[2] To mitigate these risks, a comprehensive safety program must be implemented, encompassing all stages of the agent's lifecycle, from receipt to disposal.[3]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is the primary control measure to protect personnel from exposure to anticancer agents.[4] The following table summarizes the required PPE for various handling activities.

ActivityRequired Personal Protective Equipment
Receiving & Unpacking - Two pairs of chemotherapy-tested gloves (ASTM D6978)[5][6] - Protective gown[4] - Eye protection (if risk of splash)[4]
Preparation & Compounding - Two pairs of chemotherapy-tested gloves (inner glove under cuff, outer glove over cuff)[5] - Disposable gown made of polyethylene-coated polypropylene or other laminate material[5] - Full-face shield or safety goggles in conjunction with a fluid-resistant mask[4] - NIOSH-certified respirator (e.g., N95) when not handled in a containment device[3][5]
Administration - Two pairs of chemotherapy-tested gloves[5] - Protective gown[7] - Eye and face protection if there is a risk of splashing[5]
Spill Cleanup - Two pairs of industrial-thickness gloves (>0.45mm)[2] - Disposable gown - NIOSH-certified respirator[3] - Eye protection[7]
Waste Disposal - Two pairs of chemotherapy-tested gloves[5] - Protective gown

It is crucial to follow the correct procedure for donning and doffing PPE to prevent cross-contamination.[5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure during the handling of this compound. The following diagram illustrates the key steps, from receiving the agent to its final disposal.

Anticancer Agent Handling Workflow Workflow for Safe Handling of this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_administration Administration cluster_disposal Disposal Receiving Receiving - Inspect package integrity - Wear single pair of chemo gloves Storage Storage - Designated, labeled area - Segregated from other agents Receiving->Storage Preparation Preparation - In a Biological Safety Cabinet (BSC) - Full PPE required Storage->Preparation Administration Administration - Use Luer-lock fittings - Appropriate PPE Preparation->Administration TraceWaste Trace Waste (<3% residual) - Yellow Sharps/Waste Container Administration->TraceWaste Contaminated PPE, empty vials, etc. BulkWaste Bulk Waste (>3% residual) - Black RCRA Hazardous Waste Container Administration->BulkWaste Partially used vials, grossly contaminated items

Caption: This diagram outlines the lifecycle of this compound within a laboratory setting, emphasizing key safety checkpoints.

Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of waste contaminated with anticancer agents are critical to prevent environmental contamination and accidental exposure.[8]

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items with less than 3% of the original drug remaining by weight (e.g., empty vials, syringes, IV bags, gloves, gowns, and other disposable items).[9]Yellow puncture-resistant containers labeled "Trace Chemotherapy Waste" for incineration.[9]
Bulk Chemotherapy Waste Materials containing more than 3% of the original chemotherapy drug, such as partially full vials, syringes, and IV bags, as well as materials used to clean up large spills.[9]Black RCRA-rated hazardous waste containers.[9]
Sharps Waste Needles, syringes, and other sharp objects contaminated with the anticancer agent.Puncture-resistant sharps containers specifically designated for chemotherapy waste.[7]

All waste containers must be properly labeled and sealed before removal from the work area.[10]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Small Spills (less than 5 ml):

  • Alert others in the area.

  • Don appropriate PPE: gown, two pairs of gloves, and a mask. For spills larger than 5ml, a respirator and eye protection are also required.[7]

  • Contain the spill with absorbent pads.

  • Clean the area with a detergent solution, followed by clean water.[7]

  • Dispose of all contaminated materials in the appropriate chemotherapy waste container.

Large Spills (greater than 5 ml):

  • Evacuate the area and restrict access.

  • Contact the designated emergency response team or Environmental Health and Safety.

  • Utilize a chemotherapy spill kit, which should be readily available in all areas where anticancer agents are handled.[3]

By adhering to these stringent safety and handling protocols, research facilities can ensure the well-being of their personnel while advancing critical cancer research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.